molecular formula H2O4STi B083841 Titanium disulfate CAS No. 13693-11-3

Titanium disulfate

Cat. No.: B083841
CAS No.: 13693-11-3
M. Wt: 145.95 g/mol
InChI Key: HFDCVHDLKUZMDI-UHFFFAOYSA-N
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Description

Contextual Significance of Layered Transition Metal Dichalcogenides (TMDs) in Advanced Materials Science

Layered transition metal dichalcogenides (TMDs) are a class of materials with the general formula MX₂, where M is a transition metal and X is a chalcogen, such as sulfur, selenium, or tellurium. acs.org These materials are characterized by strong in-plane covalent bonds and weak van der Waals forces between their layers, which allows them to be exfoliated into two-dimensional (2D) sheets of single or few-layer thickness. acs.orgresearchgate.net This structural characteristic gives rise to a wide array of fascinating electronic and optical properties that often differ significantly from their bulk counterparts. acs.org

The interest in TMDs has surged in the wake of groundbreaking research on graphene, another 2D material. researchgate.netadvancedsciencenews.com Unlike the semi-metallic nature of graphene, TMDs exhibit a diverse range of electronic behaviors, including semiconducting (e.g., MoS₂, WS₂), semimetallic (e.g., WTe₂, TiSe₂), metallic (e.g., NbS₂, VSe₂), and even superconducting (e.g., NbSe₂, TaS₂) properties. nih.gov This versatility makes them promising candidates for a wide variety of applications. rsc.org For instance, semiconducting TMDs possess a natural bandgap, a feature absent in graphene, which is crucial for the development of functional electronic devices like transistors and biosensors. researchgate.netadvancedsciencenews.com The ability to tune the properties of TMDs by altering their composition, number of layers, and crystalline structure further enhances their potential in fields such as nanoelectronics, optoelectronics, energy storage, and catalysis. researchgate.netnih.gov

Historical Trajectory and Milestones in Titanium Disulfide (TiS₂) Investigations

The exploration of titanium disulfide has a rich history, particularly notable for its pioneering role in the development of rechargeable battery technology.

Early 1970s: M. Stanley Whittingham, during his time at Exxon, discovered the principle of intercalation electrodes, utilizing titanium disulfide as the cathode and lithium metal as the anode. brsolarsystem.comakacje10.waw.pl This marked a significant breakthrough and laid the foundational concepts for rechargeable lithium batteries. brsolarsystem.comakacje10.waw.pl

1973: Whittingham described the promise of titanium disulfide as a cathode material, highlighting its high electrical conductivity among the Group IV and V dichalcogenides. wikipedia.org

1976: The first commercial lithium battery was produced by Exxon, which employed a lithium metal anode and a titanium disulfide cathode. brsolarsystem.com However, concerns over the safety of reactive lithium metal limited its widespread adoption. brsolarsystem.com

Late 1970s and Beyond: Research efforts intensified to find alternative materials with higher energy densities and improved safety profiles, eventually leading to the development of lithium-ion batteries that utilized other cathode materials like lithium cobalt oxide. brsolarsystem.comnobelprize.org Despite being replaced in many mainstream applications, TiS₂ remains a subject of interest for specific applications like solid-state batteries. wikipedia.org

Overview of Contemporary Academic Research Trajectories for TiS₂

Current research on titanium disulfide is vibrant and multifaceted, exploring its potential in a range of advanced applications beyond its historical use in batteries. Key areas of investigation include:

Energy Storage: While its initial application was in lithium batteries, TiS₂ is now being explored for other energy storage systems. It is considered a promising material for sodium-ion batteries and supercapacitors due to its high electrical conductivity and ability to intercalate ions efficiently. samaterials.com Research is also focused on developing nanostructured forms of TiS₂, such as nanotubes and nanodisks, to enhance its performance in energy storage devices. wikipedia.orgresearchgate.net For instance, TiS₂ nanotubes have shown potential for hydrogen storage. wikipedia.org

Solid-State Batteries: The use of TiS₂ cathodes is of particular interest for all-solid-state lithium batteries, which are being developed for applications like electric vehicles. wikipedia.orgetri.re.kr These batteries offer potential safety advantages over traditional lithium-ion batteries that use flammable liquid electrolytes. wikipedia.org

Catalysis and Sensing: The unique surface properties of TiS₂ make it a candidate for catalytic applications, such as in hydrogen evolution reactions. samaterials.com It is also being investigated for use in various sensors due to its high conductivity and stability under different conditions. samaterials.com

Nanomaterials and Advanced Morphologies: Scientists are actively developing methods to synthesize TiS₂ with novel morphologies, including nanotubes, nanoclusters, whiskers, nanodisks, and fullerene-like structures. wikipedia.org These specialized structures can exhibit unique properties and are being explored for a variety of applications. wikipedia.org

Electronics and Coatings: The conductive nature of TiS₂ makes it suitable for use in electronic components and as a material for thin films and coatings in applications such as flexible electronics. samaterials.com

Physical and Chemical Properties of Titanium Disulfide

Titanium disulfide is a golden-yellow solid with the chemical formula TiS₂. wikipedia.org It is an inorganic compound that belongs to the group of transition metal dichalcogenides. wikipedia.org

PropertyValue
Chemical Formula TiS₂
Molar Mass 111.997 g/mol
Appearance Yellow powder
Density 3.22 g/cm³
Crystal Structure Hexagonal, P3m1 space group
Solubility in water Insoluble

Data sourced from multiple references. wikipedia.org

TiS₂ possesses a layered hexagonal close-packed structure, similar to cadmium iodide (CdI₂). wikipedia.org In this structure, titanium ions (Ti⁴⁺) are octahedrally coordinated with six sulfide (B99878) ligands. Each sulfide ion is, in turn, connected to three titanium centers in a pyramidal geometry. wikipedia.org This layered structure is key to many of its properties, including its ability to intercalate ions. wikipedia.org

From an electronic standpoint, titanium disulfide is considered a semimetal, which means there is a small overlap between its conduction and valence bands. wikipedia.org It is essentially diamagnetic. wikipedia.org

Chemically, TiS₂ is sensitive to air and moisture. wikipedia.orgossila.com It reacts with water to form titanium dioxide (TiO₂) and hydrogen sulfide (H₂S). wikipedia.org Upon heating in the presence of oxygen, it oxidizes to TiO₂. wikipedia.org

Synthesis of Titanium Disulfide

Several methods have been developed to synthesize titanium disulfide, each with its own advantages and resulting material properties.

Direct Reaction of Elements: A common method involves the direct reaction of titanium and sulfur at elevated temperatures, typically around 500 °C. wikipedia.org This method can produce high-purity TiS₂.

Chemical Vapor Deposition (CVD): TiS₂ can be synthesized from titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S). wikipedia.org This route is often used for creating thin films. wikipedia.org Variations of this method can be used to produce specialized morphologies like nanotubes. wikipedia.org

Sol-Gel Synthesis: Thin films of TiS₂ can be prepared using a sol-gel process starting from titanium isopropoxide. wikipedia.org This technique is attractive for applications requiring high surface area films, such as in batteries. wikipedia.org

Thio-Sol-Gel Process: This method utilizes titanium tetraalkoxides as precursors, which react with H₂S to form a precipitate that can be converted to TiS₂ through heat treatment. rsc.org

Solid State Reaction (SSR): This method involves heating a mixture of titanium and sulfur powders in a sealed, evacuated ampoule. researchgate.net

Atomic Layer Deposition (ALD): ALD has been used to synthesize TiS₂ films with precise thickness control at relatively low temperatures using precursors like TiCl₄ and H₂S. acs.org

Applications of Titanium Disulfide

The unique properties of titanium disulfide have led to its investigation and use in a variety of technological applications.

Energy Storage

The most well-known application of TiS₂ is in energy storage, particularly in rechargeable batteries. Its layered structure allows for the reversible intercalation of lithium ions, a fundamental process in lithium-ion batteries. wikipedia.org TiS₂ was one of the first cathode materials used in the development of these batteries. brsolarsystem.com While it has been largely superseded by other materials in mainstream consumer electronics, it remains relevant in specific areas:

Solid-State Batteries: TiS₂ is a promising cathode material for all-solid-state batteries, which are considered a safer alternative to conventional lithium-ion batteries for applications like electric vehicles. wikipedia.org

Sodium-Ion Batteries: Its ability to intercalate sodium ions makes it a candidate for sodium-ion battery technology. samaterials.com

Supercapacitors: Due to its high electrical conductivity and structural stability, TiS₂ is also used in supercapacitors, which are energy storage devices that can be charged and discharged very quickly. samaterials.compassive-components.eu

Other Applications

Beyond energy storage, the properties of TiS₂ lend themselves to other advanced applications:

Solid Lubricants: The layered structure of TiS₂ allows for easy sliding between its layers, making it an effective solid lubricant to reduce friction and wear in mechanical systems. samaterials.com

Catalysis: The unique surface properties of TiS₂ have led to its exploration as a catalyst in various chemical reactions, including the hydrogen evolution reaction. samaterials.com

Electronics and Sensors: Its high electrical conductivity makes it suitable for use in electronic components and sensors that require stability under varying conditions. samaterials.com

Hydrogen Storage: Nanostructured forms of TiS₂, specifically nanotubes, have demonstrated the ability to store hydrogen, suggesting potential applications in future hydrogen-based energy systems. wikipedia.org

Properties

CAS No.

13693-11-3

Molecular Formula

H2O4STi

Molecular Weight

145.95 g/mol

IUPAC Name

sulfuric acid;titanium

InChI

InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

HFDCVHDLKUZMDI-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4]

Canonical SMILES

OS(=O)(=O)O.[Ti]

Color/Form

GREEN POWDER

Other CAS No.

27960-69-6
13693-11-3

Related CAS

27960-69-6

shelf_life

SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/

solubility

INSOL IN COLD OR HOT WATER;  SOL IN DIL ACID;  INSOL IN ALC, ETHER, CONCN SULFURIC ACID.

Origin of Product

United States

Fundamental Structural and Electronic Architectures of Titanium Disulfide

Crystalline Polymorphism and Layered Frameworks of TiS₂

Titanium disulfide is a transition metal dichalcogenide (TMD) that primarily exists in a layered hexagonal structure. lew.ro This framework is composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms. Within these S-Ti-S layers, the atoms are held together by strong covalent bonds, while the layers themselves are stacked and bound by significantly weaker van der Waals forces. wikipedia.orgscielo.org.mxresearchgate.net This layered nature is fundamental to its physical and electronic properties, allowing for the intercalation of foreign atoms or molecules between the layers. researchgate.net

Octahedral (1T) Polytype and Van der Waals Interlayer Interactions

The most thermodynamically stable and commonly encountered polymorph of TiS₂ is the 1T polytype. researchgate.netacademie-sciences.fr This structure is characterized by an octahedral coordination geometry, where each titanium atom is surrounded by six sulfur atoms, forming a [TiS₆] octahedron. wikipedia.orgresearchgate.net The 1T-TiS₂ structure crystallizes in the P-3m1 space group. lew.rowikipedia.org The individual S-Ti-S layers are bound together by weak van der Waals forces, which results in a significant anisotropy in the material's properties. wikipedia.org For instance, the compressibility of the crystal is anisotropic; the c-axis, which is parallel to the layers, is more compressible than the a-axis, which is perpendicular to them. wikipedia.org This weak interlayer bonding is also what facilitates the easy cleavage along planes and the intercalation of other species, such as lithium ions, into the van der Waals gap. scielo.org.mxresearchgate.net

Crystallographic Data for 1T-TiS₂
Property Value
Crystal SystemHexagonal
Space GroupP-3m1 (No. 164) lew.ro
Lattice Parameter (a)3.407 Å wikipedia.org
Lattice Parameter (c)5.695 Å wikipedia.org
Ti-S Bond Length2.423 Å wikipedia.org
Interlayer van der Waals Gap~5.7 Å researchgate.netunipa.it

Hexagonal (2H) Polytype and Theoretical Phase Transition Phenomena in Nanostructures

Besides the common 1T phase, TiS₂ can theoretically exist in other polytypes, such as the 2H form. researchgate.netmdpi.com The 2H polytype features a trigonal prismatic coordination, where the sulfur atoms in the top layer are directly aligned with the sulfur atoms in the bottom layer of a given S-Ti-S sandwich, as opposed to the staggered arrangement in the 1T polytype. researchgate.net While the 1T phase is the most stable configuration under ambient conditions, theoretical studies have explored the possibility of phase transitions between the 1T and 2H structures, particularly in nanostructured forms like nanotubes and nanostripes. researchgate.netresearchgate.net Theoretical models suggest that for nanostructures, the octahedral atomic surrounding characteristic of the 1T phase is generally retained. researchgate.net The transition from the semiconducting 2H phase to a metallic 1T' phase can be induced in other Group VI TMDs through methods like mechanical strain or chemical intercalation, which alters the electron count on the transition metal's d-orbitals. rsc.orgntu.edu.sgacs.org

Electronic Band Structure Characterization and Theoretical Postulations

The electronic nature of TiS₂ has been a subject of considerable scientific discussion, with its classification oscillating between that of a semimetal and a semiconductor. This ambiguity arises from its unique band structure, which is highly sensitive to stoichiometry and external conditions.

Analysis of Electronic Density of States and Fermi Level Characteristics

Analysis of the electronic density of states (DOS) provides deeper insight into the electronic structure of TiS₂. The region around the Fermi level is crucial in determining its metallic or semiconducting character.

Calculations show that the valence band is composed of two main regions. The lowest energy part of the valence band originates from S s-orbitals. lew.ro Separated by an energy gap, the upper region of the valence band, just below the Fermi level, is dominated by strong hybridization between the Ti d-orbitals and the S p-orbitals. lew.ro The lowest part of the conduction band, located just above the Fermi level, is formed mainly from the Ti 3d states with a smaller contribution from S p-states. lew.romdpi.com

In the semimetal model, there is a small overlap of the S p-states and Ti d-states at the Fermi level, resulting in a finite density of states. researchgate.net One calculation reports a total DOS of 0.77 states/eV at the Fermi level. researchgate.net In the semiconductor model for a pristine, stoichiometric system, the Fermi level lies within the band gap. mdpi.com However, the presence of defects like titanium interstitials introduces donor states, shifting the Fermi level into the conduction band and leading to metallic behavior due to the delocalization of electrons. mdpi.com

Anisotropy in Electronic and Ionic Transport within TiS₂ Layered Structures

The layered crystal structure of TiS₂, with strong in-plane covalent bonds and weak out-of-plane van der Waals interactions, leads to significant anisotropy in its transport properties. wikipedia.orgresearchgate.net

Electronic and ionic transport occurs much more readily within the two-dimensional planes (in-plane) than across the layers (out-of-plane). researchgate.netsamaterials.com This is because the strong covalent Ti-S bonds provide efficient pathways for electron conduction within the layers. researchgate.net In contrast, the weak van der Waals forces between the layers create a larger barrier for charge carriers to move in the perpendicular direction. tu-darmstadt.de

This anisotropy is evident in various measurements:

Electrical Conductivity: The in-plane electrical conductivity is significantly higher than the out-of-plane conductivity. researchgate.net

Ionic Diffusion: The intercalation of ions, such as Li⁺, primarily occurs horizontally through the van der Waals gaps between the layers, making TiS₂ a fast ion transporter, which is a key property for its use in batteries. wikipedia.orgetri.re.kr

Mechanical Properties: The material is more easily compressed along the c-axis (perpendicular to the layers) than along the a-axis (within the layers). wikipedia.org

Thermoelectric Properties: Thermoelectric transport properties are also distinctly anisotropic. researchgate.net The power factor and thermal conductivity have been shown to be much larger in the direction perpendicular to the pressing direction of a sample (i.e., along the layers) compared to the parallel direction. tu-darmstadt.deresearchgate.net

Advanced Synthetic Methodologies for Titanium Disulfide Materials

Chemical and Physical Vapor Deposition Techniques

Vapor deposition methods are powerful for creating high-purity, crystalline, and dimensionally controlled TiS2 materials. These techniques involve the transport of precursors in the vapor phase to a substrate where they react and deposit as a solid film or crystal.

Chemical Vapor Transport (CVT) for Crystalline Growth of TiS2

Chemical Vapor Transport (CVT) is a widely utilized method for growing high-quality single crystals of TiS2. 2dsemiconductors.com This process typically takes place in a sealed quartz ampoule containing the starting materials (titanium and sulfur) and a transport agent, often a halogen like iodine or bromine. aip.org A temperature gradient is established along the ampoule, with the source material at the hotter end and the substrate (or growth zone) at the cooler end. The transport agent reacts with the source material to form a volatile intermediate compound. This gaseous species diffuses to the cooler end of the ampoule, where the reverse reaction occurs, leading to the deposition of TiS2 crystals and the release of the transport agent, which then diffuses back to the hot zone to continue the cycle.

The choice of transport agent can influence the resulting crystal structure. aip.org While iodine and excess sulfur are common, other agents like ammonium (B1175870) chloride (NH4Cl) have also been employed. aip.org The morphology and quality of the grown crystals are highly dependent on reaction parameters such as temperature and reaction duration. acs.org For instance, a facile surface-assisted CVT approach has been used to grow microscale hexagonal plates of single-crystalline TiS2 on a titanium substrate at 550 °C. nju.edu.cn At higher temperatures of 650-750 °C, these plates can form flower-like patterns. nju.edu.cn While CVT is effective for producing large crystals, it can sometimes introduce halide contamination and point defects. 2dsemiconductors.com

Atomic Layer Deposition (ALD) for Precise Thin Film Fabrication

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for precise, sub-nanometer thickness control and conformal coating on complex, high-aspect-ratio structures. The ALD process for TiS2 involves the sequential and self-limiting surface reactions of gaseous precursors. Typically, a titanium precursor, such as titanium tetrachloride (TiCl4) or tetrakis(dimethylamido)titanium (TDMAT), is pulsed into the reactor and chemisorbs onto the substrate. researchgate.netacs.org After purging the excess precursor, a sulfur precursor, commonly hydrogen sulfide (B99878) (H2S), is introduced to react with the adsorbed titanium-containing layer, forming a monolayer of TiS2. researchgate.netacs.org This cycle is repeated to build up the film to the desired thickness.

The deposition temperature is a critical parameter that influences the crystallinity, growth rate, and phase of the TiS2 films. For example, using TiCl4 and H2S, weakly crystalline films have been deposited at lower temperatures (75–250 °C), while highly crystalline films are obtained at 400 °C. researchgate.net At 400 °C, the growth rate and film morphology can vary significantly depending on the substrate used. researchgate.net Growth rates typically range from 0.15 to 0.5 Å per cycle. acs.org More recently, ALD of amorphous TiS2 has been achieved at lower temperatures (120–180 °C) using TDMAT and H2S, with a growth rate of approximately 0.5 Å per cycle. acs.orgaip.org

Precursors Deposition Temperature (°C) Growth Rate (Å/cycle) Film Characteristics Substrates
TiCl4, H2S400–5000.15–0.26Crystalline, (001)-oriented on ZnSGlass, Si, TiN, ZnS, Noble Metals
TiCl4, H2S75–250~0.5Poorly crystallineSi, SiO2
TDMAT, H2S120–180~0.5AmorphousSi, Glass, Carbon Paper, Ge
TDMAT, H2S plasma150-200~0.16Crystalline TiS2Not specified
TDMAT, H2S gas100~0.16Crystalline TiS2Not specified

Hybrid ALD/Molecular Layer Deposition (MLD) Approaches for Ultrathin Films

To overcome challenges in controlling the crystal structure during conventional ALD, a hybrid approach combining ALD and Molecular Layer Deposition (MLD) has been developed for fabricating ultrathin TiS2 films. synchrotron-soleil.fr This innovative two-step process separates the film growth from the crystallization step, allowing for enhanced control over the final material properties. synchrotron-soleil.frresearchgate.net

In the first step, an amorphous organic-inorganic hybrid film, a Ti-thiolate, is grown at a low temperature (e.g., 50 °C) by alternately pulsing an inorganic metal precursor like TDMAT and an organic sulfur-containing molecule such as 1,2-ethanedithiol (B43112) (EDT). researchgate.netsynchrotron-soleil.fr This ALD/MLD process results in a conformal, amorphous film. researchgate.net The second step involves a post-deposition annealing treatment, for example, under an Ar/H2 atmosphere at temperatures around 300-450 °C. researchgate.netacs.org This annealing step converts the amorphous Ti-thiolate into a continuous, smooth, and textured crystalline TiS2 ultrathin film, with thicknesses as low as 5.5 nm having been achieved. researchgate.net In situ synchrotron X-ray studies have been instrumental in understanding the chemical and structural transformations during both the growth and annealing phases of this process. synchrotron-soleil.frresearchgate.net

Solution-Phase and Solid-State Synthetic Pathways

Solution-phase and solid-state methods offer alternative routes to synthesize TiS2, often providing advantages in terms of scalability, cost-effectiveness, and the ability to produce unique nanostructures.

Hydrothermal Synthesis for TiS2 Nanostructures

Hydrothermal synthesis is a versatile solution-based method for producing a variety of nanostructured materials. For TiS2, this technique typically involves reacting a titanium source and a sulfur source in an aqueous solution within a sealed autoclave at elevated temperatures and pressures. researchgate.netresearchgate.net For example, nanostructured TiS2 has been synthesized using titanium tetraisopropoxide as the titanium source and thiourea (B124793) as the sulfur source. researchgate.netspringerprofessional.de The reaction conditions, such as precursor concentration, temperature, and pH, can be tuned to control the morphology and crystal size of the resulting TiS2 nanostructures. researchgate.netntu.edu.sg

This method has been successfully employed to create TiS2 with a hexagonal crystal structure and crystallite sizes around 23 nm. researchgate.netspringerprofessional.de One study demonstrated the conversion of TiS2 nanosheets, obtained via electrochemical exfoliation, into TiO2 nanosheets through a subsequent hydrothermal treatment at 180 °C. wangresearchgroup.org The hydrothermal approach is valued for being a relatively simple, low-cost, and environmentally friendly procedure capable of producing various nanostructured morphologies. researchgate.net

Solid-State Reaction (SSR) Routes for Bulk and Nanodiscs

Solid-State Reaction (SSR) is a traditional and straightforward method for preparing bulk polycrystalline TiS2. This technique generally involves the direct reaction of elemental titanium and sulfur powders at high temperatures in an inert or vacuum environment. researchgate.net For instance, two-dimensional TiS2 nanostructures have been synthesized through a solid-gas reaction between titanium powder and sulfur at temperatures between 500-600°C. researchgate.net

Exfoliation Techniques for Two-Dimensional TiS₂ Nanosheets

The isolation of two-dimensional (2D) nanosheets from bulk titanium disulfide (TiS₂) crystals is a critical step in harnessing their unique properties. Various exfoliation techniques have been developed to overcome the van der Waals forces holding the layers together. These methods are broadly categorized into electrochemical, solvent-assisted, and intercalation-driven processes, each offering distinct advantages in terms of yield, scalability, and the quality of the resulting nanosheets.

Electrochemical Exfoliation Mechanisms of Bulk TiS₂

Electrochemical exfoliation is a powerful and versatile method for producing mono- or few-layer nanosheets from bulk layered materials. mit.edu The process typically involves using the bulk TiS₂ material as an electrode in an electrochemical cell.

The fundamental mechanism involves the intercalation of ions between the TiS₂ layers, which weakens the interlayer van der Waals interactions. cambridge.orgwangresearchgroup.org A common approach is cathodic exfoliation , where the bulk TiS₂ serves as the cathode. In this process, positively charged ions (cations), such as lithium (Li⁺), are driven into the TiS₂ structure by an applied voltage. mit.edunus.edu.sg This intercalation leads to the formation of an intercalated compound (e.g., LiₓTiS₂). cambridge.orgwangresearchgroup.org The presence of these intercalated ions increases the interlayer spacing and introduces electrostatic repulsion between the layers, facilitating their separation. Subsequent sonication or even spontaneous exfoliation in a suitable solvent can then easily separate the layers to yield a dispersion of TiS₂ nanosheets. mit.educambridge.orgwangresearchgroup.org

Another mechanism is anodic exfoliation , where the bulk material is the anode. In this case, negatively charged ions (anions) from the electrolyte intercalate into the layers. This method can also lead to surface modifications or oxidation, which can be either a desirable functionalization or an unwanted side effect, depending on the application. nus.edu.sg The choice of intercalating ions and electrolyte is crucial for controlling the quality and properties of the exfoliated nanosheets. For instance, large organic cations like tetra-n-butylammonium (TBA⁺) can also be used as intercalants, leading to significant expansion of the crystal lattice and efficient exfoliation. mit.edu

Electrochemical methods offer several advantages, including high exfoliation efficiency, good control over the process, and the ability to produce high-quality, crystalline nanosheets. nus.edu.sg A wide variety of 2D materials, including TiS₂, have been successfully exfoliated using this technique. mit.edunus.edu.sg

Solvent-Assisted Liquid Exfoliation for Nanosheet Stabilization

Solvent-assisted liquid-phase exfoliation (LPE) is a scalable and widely used technique for producing 2D nanosheets. This method relies on the principle of matching the surface energy of the solvent with that of the material to be exfoliated. When the energies are well-matched, the energy penalty for exfoliation is minimized, allowing for efficient separation of the layers through sonication.

However, a significant challenge with TiS₂ is its susceptibility to oxidation, particularly in the presence of water or ambient conditions. scispace.comrsc.orgresearchgate.net Exfoliation in aqueous surfactant solutions can lead to the rapid oxidation of the resulting nanosheets into titanium oxide, often within hours. scispace.comresearchgate.net This degradation severely hinders the investigation and application of TiS₂'s intrinsic properties. researchgate.net

To overcome this, specific solvents have been identified that not only facilitate exfoliation but also provide a protective barrier against oxidation. One such solvent is N-Cyclohexyl-2-pyrrolidone (CHP) . scispace.comrsc.orgresearchgate.net Studies have shown that exfoliating TiS₂ in CHP significantly suppresses oxidation. scispace.comrsc.org It is believed that CHP molecules form an ordered layer at the nanosheet-solvent interface, effectively shielding the TiS₂ from attack by oxygen and water. scispace.com TiS₂ nanosheets dispersed in CHP have demonstrated remarkable stability, remaining largely intact for over 100 days even when stored in an open atmosphere. scispace.com This stability extends to dry films made from these dispersions. scispace.comrsc.orgresearchgate.net

Another effective solvent for stabilizing TiS₂ nanosheets is 1-methyl-2-pyrrolidone (NMP) . acs.orgport.ac.uk Similar to CHP, NMP can be used to create stable, long-lasting inks of TiS₂ nanosheets with high concentrations. acs.orgport.ac.uk These oxidation-resistant inks can be stored for over a year without significant degradation, opening up possibilities for their use in various applications through techniques like dip-coating to form thin films. acs.orgport.ac.uk

The choice of solvent is therefore a critical parameter in LPE of TiS₂, not only for achieving efficient exfoliation but more importantly for ensuring the chemical stability and preserving the desired properties of the resulting nanosheets.

Solvent SystemObservationOutcome
Aqueous SurfactantRapid oxidation of exfoliated nanosheets. scispace.comresearchgate.netAlmost complete conversion to titanium oxide within hours to days. scispace.comresearchgate.net
N-Cyclohexyl-2-pyrrolidone (CHP)Suppressed oxidation, formation of a protective solvent layer. scispace.comNanosheets remain up to 95% intact after 90 days in open atmosphere storage. scispace.comrsc.orgresearchgate.net
1-methyl-2-pyrrolidone (NMP)Production of stable, highly concentrated inks. acs.orgport.ac.ukNanosheet suspensions are stable for over 500 days with no change in crystal structure. acs.orgport.ac.uk

Organolithium Intercalation-Driven Exfoliation for Enhanced Yield

Organolithium intercalation is a highly effective chemical exfoliation method that can achieve high yields of mono- and few-layered TiS₂ nanosheets. mit.edubilkent.edu.tr This technique involves two main steps: the intercalation of lithium into the bulk TiS₂ crystal, followed by exfoliation in a solvent, typically water. nih.gov

A commonly used organolithium reagent is n-butyllithium (n-BuLi) . mit.edu The process involves immersing the bulk TiS₂ powder in a solution of n-BuLi in a non-polar solvent like hexane. The n-BuLi intercalates between the TiS₂ layers, forming LiₓTiS₂. mit.edu This intercalation process is often carried out under an inert atmosphere (e.g., in an argon-filled glovebox) and may require elevated temperatures (around 100 °C) and extended reaction times (2-3 days) to ensure complete intercalation. mit.edu

Once the intercalation is complete, the resulting lithium-intercalated compound is transferred into water. The reaction of the intercalated lithium with water produces lithium hydroxide (B78521) and hydrogen gas. bilkent.edu.tr This reaction, often accompanied by sonication, generates significant force between the layers, leading to their efficient separation and exfoliation. mit.edubilkent.edu.tr

Another approach utilizes lithium borohydride (B1222165) (LiBH₄) as the intercalating agent. nih.gov This method has been successful in producing monolayer TiS₂ flakes with lateral sizes reaching up to 4 micrometers. acs.org The process involves the intercalation of lithium from LiBH₄ into the TiS₂ powder, followed by exfoliation through hydration in deionized water. nih.gov

Organolithium-driven exfoliation is a powerful technique for producing high-quality 2D TiS₂ nanosheets. bilkent.edu.tr It is considered a widely used technique for the fabrication of 2D transition metal dichalcogenides (TMDs) in general. bilkent.edu.tr The resulting nanosheets can be used to create self-standing, binder-free films, which are advantageous for applications such as energy storage. bilkent.edu.tr

Morphological Control and Dimensionality in TiS₂ Synthesis

Controlling the morphology and dimensionality of TiS₂ nanomaterials is crucial as these parameters significantly influence their physical and chemical properties. lzu.edu.cn Synthesis methods have been developed to produce TiS₂ in various forms, including nanodiscs, nanosheets, nanostripes, and nanotubes. acs.orgresearchgate.net

Nanosheets , being the two-dimensional (2D) form, are the most commonly targeted morphology due to their high surface area and unique electronic properties. acs.org The exfoliation techniques discussed previously (electrochemical, solvent-assisted, and organolithium-driven) are the primary methods for producing TiS₂ nanosheets. mit.educambridge.orgacs.org The lateral size and thickness of these nanosheets can be controlled to some extent by optimizing the exfoliation parameters, such as sonication time and centrifugation speed. acs.org Liquid-phase exfoliation, in particular, offers a route to large-scale production of nanosheet inks. acs.orgacs.org

Nanodiscs of TiS₂ have been synthesized using solid-state reaction methods. researchgate.net This involves reacting titanium and sulfur powders at high temperatures. The resulting material, when characterized, shows disc-like morphologies. researchgate.net

One-dimensional (1D) nanostructures like nanotubes and nanostripes have also been explored. Theoretical studies have investigated the electronic structure of TiS₂ nanotubes and nanostripes, suggesting they possess distinct properties compared to their 2D and 3D counterparts. acs.org The synthesis of TiS₂ nanotubes with open-ended tips has been achieved through chemical methods. acs.org Template-assisted synthesis, a common method for controlling the morphology of other nanomaterials like MoS₂, could potentially be adapted for TiS₂ to gain better control over the dimensions of nanotubes and other 1D structures. lzu.edu.cn The challenge in synthesizing these varied morphologies lies in the fine control over reaction conditions, such as temperature, precursors, and the use of templates or surfactants. acs.org

MorphologySynthesis Method(s)Key Features
Nanosheets Electrochemical Exfoliation, Solvent-Assisted Exfoliation, Organolithium Intercalation mit.educambridge.orgacs.orgHigh surface area, tunable thickness (mono- to few-layers), lateral sizes up to several micrometers. acs.org
Nanodiscs Solid-State Reaction researchgate.netCrystalline, disc-like structures. researchgate.net
Nanostripes Primarily theoretical models, potential for bottom-up synthesis. acs.orgQuasi-1D planar nanostructures. acs.org
Nanotubes Chemical Synthesis, potential for Template-Assisted CVD. acs.orglzu.edu.cn1D cylindrical structures with open-ended tips. acs.org

Theoretical and Computational Investigations of Titanium Disulfide

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for understanding the intrinsic properties of TiS₂. These methods allow for the accurate prediction of material characteristics from fundamental quantum mechanical principles, without empirical parameters. DFT calculations have been widely used to study the structural, electronic, and magnetic properties of TiS₂, including the effects of defects, doping, and dimensional confinement. researchgate.netmdpi.comsdu.edu.cn

For instance, DFT has been employed to investigate the formation energies of various point defects in monolayer TiS₂, revealing that titanium interstitials are energetically favorable. mdpi.com Such defects can induce localized metallic regions within the otherwise semiconducting material. mdpi.com Furthermore, DFT studies have explored the impact of doping with different elements on the electronic and magnetic properties, predicting, for example, that self-intercalated TiS₂ bilayers can exhibit robust ferromagnetism with a high Curie temperature. sdu.edu.cn

The versatility of DFT also extends to simulating the behavior of TiS₂ in complex environments. It has been used to model the intercalation of sodium ions and water into TiS₂ interlayers for applications like water desalination. princeton.eduosti.govacs.orgosti.govdigitellinc.com These simulations help to understand the mechanisms of ion intercalation and the factors limiting the material's performance in different applications. princeton.eduosti.govacs.orgosti.gov

A significant focus of theoretical research has been the determination of the electronic band structure and density of states (DOS) of TiS₂. The nature of its band gap—whether it is a semiconductor, a semimetal, or a metal—has been a subject of considerable debate. lew.ro

First-principles calculations have provided detailed models of the electronic bands. Many studies suggest that bulk TiS₂ is a semimetal, characterized by a small overlap between the sulfur (S) p-bands and the titanium (Ti) d-bands near the Fermi level. researchgate.netresearchgate.net However, other calculations have indicated a semiconducting nature with an indirect band gap. lew.ro For monolayer TiS₂, calculations predict a direct band gap of around 0.422 eV. researchgate.net

The density of states (DOS) provides further insight into the electronic structure. The total DOS reveals distinct regions in the valence band, with the lowest energy region dominated by S s-orbitals and a higher energy region showing significant contributions from Ti d-orbitals and S p-orbitals. lew.ro The projected density of states (PDOS) allows for the analysis of individual orbital contributions, confirming the hybridization between Ti 3d and S 3p states, which is crucial for understanding phenomena like anionic redox activity during ion intercalation. kcgjournal.orgescholarship.org

The electronic properties, including the band gap, can be tuned by various factors. For example, the number of stacked layers can alter the band gap, with a monolayer having a larger gap than the bulk material due to quantum confinement effects. researchgate.netresearchgate.net External factors like biaxial strain and electric fields can also significantly modify the electronic structure and induce substantial changes in the band gap. researchgate.net

Calculated Electronic Properties of Titanium Disulfide
PropertyValueMethod/ConditionsSource
Bulk Band Gap0.26 eV (indirect)mBJ-GGA lew.ro
Monolayer Band Gap0.49 eVDFT researchgate.net
Bulk Band Overlap (Γ-L)0.24 eVLAPW researchgate.net
Monolayer Band Gap0.422 eV (direct)DFT researchgate.net
DOS at Fermi Level (TiSe₂)0.9 states/eV unit cellFP-LAPW researchgate.net
DOS at Fermi Level (TiTe₂)1.6 states/eV unit cellFP-LAPW researchgate.net

To gain a deeper understanding of the electronic states and to interpret experimental results, more advanced theoretical approaches like ab initio full multiple-scattering theory have been employed. researchgate.netresearchgate.net This method is particularly useful for analyzing near-edge X-ray absorption fine structure (NEXAFS) and electron energy loss spectroscopy (EELS) data. researchgate.net

These calculations have been crucial in confirming the semimetallic nature of TiS₂ and in interpreting the features observed in experimental spectra. researchgate.net For instance, the pre-edge features in sulfur K-edge spectra are well-reproduced by full multiple-scattering calculations, which attribute them to transitions to hybridized states of sulfur 3p and titanium 3d orbitals. escholarship.orgresearchgate.net

A key finding from these studies is that upon intercalation with lithium, the transferred electrons are not solely localized on the Ti 3d orbitals, as was previously assumed, but also populate the S 3p states. researchgate.net This highlights the active role of the sulfur anions in the electrochemical processes.

Various other computational methodologies have been applied to study the electronic structure of TiS₂, each with its own strengths. The tight-binding linear muffin-tin orbital (TB-LMTO) method, for example, provides a compact and efficient representation of the electronic orbitals. researchgate.netaps.org This method has been used in conjunction with experimental techniques to investigate the electronic structure of TiS₂ and related compounds. researchgate.netresearchgate.net

The linearized augmented-plane-wave (LAPW) method, including its full-potential version (FP-LAPW), has been widely used to perform self-consistent band structure calculations. researchgate.net These calculations have consistently supported the view of TiS₂ as a semimetal with an indirect band overlap. researchgate.net The augmented spherical wave (ASW) and linear muffin-tin orbital (LMTO) methods have also contributed to this consensus. researchgate.net A more recent development is the augmented plane wave plus muffin-tin orbital (APW+MTO) method, which combines the strengths of both approaches for greater efficiency. aps.org

Simulation of Ion Intercalation Dynamics and Energetics

Computational simulations are invaluable for understanding the dynamic processes of ion intercalation into the layered structure of TiS₂. These simulations provide atomic-level insights into how ions are adsorbed, how they move within the host material, and how the structure of TiS₂ responds to the presence of these guest ions.

DFT calculations are extensively used to predict the most favorable sites for ion adsorption on the surface and within the van der Waals gaps of TiS₂. scholaris.cascholaris.cacore.ac.uk For lithium ions on a pristine TiS₂ monolayer, the sulfur-site is found to be the most favorable adsorption site. scholaris.ca The adsorption energies for various ions, including sodium and potassium, have also been calculated, revealing strong binding to the TiS₂ surface. scholaris.ca Doping TiS₂ with other transition metals can significantly enhance these adsorption energies. scholaris.cascholaris.ca

The nudged elastic band (NEB) method is a common technique used to determine the minimum energy paths for ion diffusion. scholaris.cascholaris.ca For lithium ions on pristine TiS₂, the diffusion energy barrier is calculated to be relatively low, suggesting fast charge and discharge rates. scholaris.ca Doping can have a considerable impact on these diffusion barriers. For instance, substituting titanium with cobalt can significantly reduce the energy barrier for lithium diffusion. scholaris.ca Similarly, for sodium and potassium ions, doping can alter the preferred diffusion pathways and lower the energy barriers. scholaris.ca

Calculated Adsorption and Diffusion Properties of Ions in Titanium Disulfide
IonConditionAdsorption Energy (eV)Diffusion Barrier (eV)Source
Li⁺Pristine TiS₂-2.030.19 scholaris.ca
Li⁺Co-doped TiS₂-2.620.12 scholaris.ca
Na⁺Pristine TiS₂-1.990.12 scholaris.ca
K⁺Pristine TiS₂-2.510.08 scholaris.ca
Na⁺Fe-doped TiS₂-2.07- scholaris.ca
K⁺Cu-doped TiS₂-3.00- scholaris.ca

A critical aspect of ion intercalation is the resulting change in the host material's structure. In-situ transmission electron microscopy (TEM) and operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) experiments, often coupled with theoretical calculations, have provided detailed information on the structural evolution of TiS₂ during lithiation and sodiation. osti.govrsc.orgstonybrook.edu

During lithium intercalation, the TiS₂ lattice expands, primarily along the c-axis, as lithium ions occupy the space between the TiS₂ layers. osti.govnih.gov This process generally proceeds as a single-phase reaction, where the crystal structure of TiS₂ (P-3m1) is maintained, and only the lattice parameters change to form LiₓTiS₂. osti.govrsc.org Further lithiation can lead to a multi-step conversion reaction, forming intermediate phases like TiS and Ti₂S. osti.gov

The intercalation of larger ions like sodium results in more complex structural changes. stonybrook.edu The sodiation process often involves phase transformations to different crystal structures. stonybrook.edu For instance, fully sodiated NaTiS₂ is predicted to have a stable R-3m space group. stonybrook.edu The volume expansion upon sodiation is also more significant than with lithium, which can impact the cycling stability of TiS₂-based batteries. stonybrook.edu The introduction of selenium to form TiS₁₈Se₀₂ can increase the interlayer spacing, which helps to mitigate the volume expansion during lithiation. nih.gov For magnesium intercalation, a two-stage expansion is observed, initially along the c-axis and then along both a- and c-axes as magnesium ions occupy both octahedral and tetrahedral sites. researchgate.net

Theoretical Exploration of Defect Formation Energies and Their Impact on Properties

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in understanding the nature and influence of intrinsic point defects in titanium disulfide (TiS₂). These defects significantly affect the material's electronic and structural properties.

Calculations have shown that titanium interstitials are the most energetically favorable intrinsic defects in 1T-TiS₂. researchgate.netmdpi.com Specifically, a titanium interstitial located in the octahedral site within the van der Waals gap is identified as the most stable defect. researchgate.netaps.org The formation of titanium vacancies, on the other hand, is considered unlikely due to their high formation enthalpy, which is greater than 2 eV. researchgate.netaps.org Sulfur vacancies are found to be more likely to form than titanium vacancies. mdpi.com

The presence of these defects has a profound impact on the electronic properties of TiS₂. A pristine, stoichiometric monolayer of 1T-TiS₂ is calculated to have a direct band gap of 0.422 eV. mdpi.comosti.gov However, the introduction of defects can induce a transition from a semiconducting to a metallic or semimetallic state. researchgate.netmdpi.com For instance, titanium interstitials can cause a shift in the conduction bands to the Fermi level, leading to increased electron delocalization and a local metallic character. mdpi.com This ability of defects to modulate the electronic structure explains the observed variations in the electrical behavior of synthesized TiS₂ samples, which can range from non-degenerated semiconductors to semimetals depending on the synthesis conditions. researchgate.netaps.org

Furthermore, defects can influence the material's properties in other ways. For example, in TiS₂ nanotubes, the presence of structural defects such as titanium or sulfur vacancies can induce metal-like conductivity, in contrast to the semiconducting nature of ideal nanotubes. researchgate.net Theoretical calculations have also explored the impact of various point defects (including vacancies and antisites) on the adsorption and diffusion of lithium ions, which is crucial for battery applications. researchgate.net It has been found that certain defects, like titanium vacancies and sulfur antisites, can enhance the lithium adsorption capability of monolayer TiS₂. researchgate.net

The formation energies of different point defects in monolayer 1T-TiS₂ have been calculated, providing a quantitative measure of their relative stability.

Table 1: Calculated Formation Energies of Point Defects in Monolayer 1T-TiS₂

Defect Type Formation Energy (eV)
Ti-Interstitial₁ -7.064
Ti-Interstitial₂ -7.202
S-Adatom₁ -2.793

This table presents the relative formation energies, indicating that titanium interstitials are the most favorable defects. The negative values suggest that the formation of these defects is energetically favorable compared to a pristine monolayer, given the availability of the respective atoms. mdpi.com

Computational Insights into Catalytic Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), have provided significant insights into the catalytic properties of titanium disulfide and related titanium-based materials. These studies are crucial for understanding reaction mechanisms at the atomic level and for the rational design of more efficient catalysts. rsc.orgacs.org

DFT calculations have been employed to investigate the electronic structure, adsorption energies of reactants and intermediates, and activation energy barriers for various catalytic reactions. rsc.org For instance, the adsorption of molecules on catalyst surfaces, a key step in heterogeneous catalysis, can be modeled to understand the interaction between the catalyst and the reactants. mdpi.com

In the context of titanium-based catalysts, DFT studies have explored their potential in various applications. For example, investigations into the electrochemical reduction of nitrate (B79036) (NO₃⁻RR) to ammonia (B1221849) have utilized DFT to screen for effective catalysts. One study proposed a catalyst composed of a single titanium atom supported on sulfur co-doped graphene (TiS-G), showing that the reaction could proceed spontaneously at room temperature with a relatively low activation energy barrier for ammonia formation. rsc.org

The electronic structure of the catalyst plays a critical role in its activity. mdpi.com Doping titanium-based materials can effectively alter their electronic properties and enhance catalytic performance. For example, cobalt doping in titanium dioxide (TiO₂) has been shown through DFT calculations to improve its intrinsic conductivity and promote the adsorption of nitrate ions. rsc.org Similarly, the introduction of Ti³⁺ ions on the surface of TiO₂ can reduce the energy barrier for reactions and increase the number of active sites. rsc.org

Computational studies have also been instrumental in understanding the hydrogen evolution reaction (HER). DFT calculations on Ti₃C₂ MXene, a related titanium compound, have explored its potential as a co-catalyst for photocatalytic hydrogen production. These calculations help determine the band structure and Fermi levels, which are crucial for the efficient transfer of photo-induced electrons. scispace.com

The table below summarizes key parameters obtained from DFT calculations for different catalytic systems involving titanium.

Table 2: DFT-Calculated Parameters for Ti-based Catalytic Systems

Catalytic System Reaction Key Calculated Parameter Value
TiS-G Nitrate Reduction (NO₃⁻RR) Activation Energy (NH₃ formation) 0.63 eV
P-doped TiO₂ Nitrite Reduction (NO₂⁻RR) Faradaic Efficiency (at -0.6 V) up to 90.6%
Ti³⁺–TiO₂₋ₓ/TM Nitrogen Reduction (NRR) NH₃ Yield Not specified

This table showcases how DFT calculations provide quantitative and qualitative insights into the performance and mechanisms of various titanium-based catalysts for different reactions. rsc.org

Defect Engineering and Heteroatom Doping in Titanium Disulfide Systems

Intrinsic Point Defects and Their Formation Mechanisms

Intrinsic point defects, which are imperfections in the crystal lattice involving the native atoms of the material, are commonly present in titanium disulfide. Their formation is often a result of the synthesis conditions, where the stoichiometry can deviate from the ideal 1:2 ratio of titanium to sulfur. researchgate.netscholaris.ca Typically, TiS₂ samples tend to be Ti-rich or S-deficient, leading to the prevalence of specific types of defects. researchgate.net

The most common intrinsic point defects in titanium disulfide are titanium interstitials (Tiᵢ), where extra titanium atoms occupy sites in the van der Waals gap between TiS₂ layers, and sulfur vacancies (Sᵥ), where sulfur atoms are missing from their lattice positions. researchgate.net First-principles calculations have shown that the formation of additional titanium atoms at interstitial sites and the creation of sulfur vacancies are energetically favorable processes. researchgate.netscholaris.ca

Studies using density functional theory (DFT) suggest that titanium interstitials are the most energetically favorable intrinsic point defects within a monolayer TiS₂ lattice. researchgate.netacs.orgarxiv.org Concurrently, sulfur atoms are more readily removed from the lattice to form vacancies compared to titanium atoms. researchgate.netacs.orgarxiv.org This tendency is consistent with experimental observations of TiS₂ stoichiometry, which often ranges from Ti₁₊ₓS₂ with x > 0, indicating an excess of titanium. researchgate.netresearchgate.net The formation enthalpy of a titanium interstitial can even be negative under certain synthesis conditions (S-rich/Ti-poor), further highlighting its stability. researchgate.net The introduction of sulfur vacancies has been found to enhance the bond strength of the surrounding titanium-sulfur bonds in the vicinity of the defect. scholaris.ca Another possible, though less common, defect is the Ti Frenkel pair, which consists of a titanium vacancy and a nearby titanium interstitial. dntb.gov.ua

The presence of native defects has a profound impact on the electronic and transport properties of titanium disulfide, and is largely responsible for the debate over its classification as a semimetal or a semiconductor. While a perfect, stoichiometric TiS₂ crystal is considered a semiconductor with a modest band gap, the high concentration of intrinsic defects in as-synthesized samples often imparts metallic or semimetallic characteristics. researchgate.netacs.org

The primary effect of titanium interstitials is the donation of electrons to the TiS₂ host lattice, which significantly increases the n-type carrier concentration. dntb.gov.ua This self-doping mechanism is a major contributor to the high intrinsic electrical conductivity observed in the material. researchgate.netdntb.gov.ua Both titanium interstitials and sulfur vacancies can induce local semiconducting-to-metallic transitions in the material. researchgate.netacs.orgosti.gov DFT calculations predict that a pristine TiS₂ monolayer has a direct band gap of around 0.422 eV, but the presence of Ti interstitials can close this gap, leading to localized metallic regions. acs.orgarxiv.org Sulfur vacancies also contribute to a local metallic state, although their effect is considered weaker than that of titanium interstitials. researchgate.net

These defects not only alter the electronic band structure but also have a significant effect on electrochemical properties. The introduction of sulfur vacancies, for instance, has been shown to greatly optimize the electrochemical characteristics of TiS₂, improving cycling ability and dynamic performance in battery applications. scholaris.ca The degree of this enhancement is closely related to the concentration of the defects. scholaris.ca Conversely, defects like the Ti Frenkel pair can act as an acceptor, which decreases the electron carrier concentration and, consequently, the electrical conductivity. dntb.gov.ua

Controlled Introduction of Extrinsic Dopants in TiS₂

Beyond leveraging intrinsic defects, the properties of TiS₂ can be further tailored by the controlled introduction of extrinsic dopants. This involves substituting titanium or sulfur atoms with other elements, a process known as heteroatom doping. This method allows for the modulation of electrochemical performance and the enhancement of catalytic activity.

Doping TiS₂ with 3d transition metals such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) has been investigated as a strategy to improve its performance as an electrode material, particularly for lithium-ion batteries. psu.eduresearchgate.netscholaris.ca These dopants can significantly enhance the electrochemical properties by altering the adsorption and diffusion of ions on the TiS₂ surface.

First-principles calculations have shown that doping with these transition metals can substantially improve the adsorption energy of lithium ions. psu.eduresearchgate.netscholaris.ca For instance, pristine TiS₂ exhibits a strong Li-ion adsorption energy of approximately -2.03 eV, which can be enhanced to as much as -2.62 eV through doping. psu.eduresearchgate.netscholaris.ca Among the studied dopants, cobalt has been identified as particularly effective. Co-doping not only enhances adsorption energy but also considerably reduces the energy barrier for Li-ion diffusion, from 0.19 eV in pristine TiS₂ to 0.12 eV. psu.eduresearchgate.netscholaris.ca This facilitates faster charging and discharging rates. Increasing the concentration of the cobalt dopant has been shown to further improve both the Li-ion adsorption energy and the open-circuit voltage. scholaris.capsu.edunih.gov

The table below summarizes the calculated adsorption energies for a single lithium atom on monolayer TiS₂ doped with various transition metals.

DopantFavorable Adsorption SiteAdsorption Energy (eV)Reference
Pristine TiS₂S-site-2.03 psu.eduresearchgate.net
Manganese (Mn)P-site (near dopant)-2.21 scholaris.ca
Iron (Fe)P-site (near dopant)-2.34 scholaris.ca
Cobalt (Co)P-site (near dopant)-2.62 scholaris.capsu.edu
Nickel (Ni)P-site (near dopant)-2.12 scholaris.ca
Copper (Cu)S-site-2.56 scholaris.ca

Beyond battery applications, transition metal doping is also a viable strategy for enhancing the catalytic performance of TiS₂. Doping with nickel or cobalt, for example, can create active centers for the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org Both Ni- and Co-doped TiS₂ (in both 1T and 2H phases) have been predicted to be feasible ORR electrocatalysts with overpotentials comparable to those of precious metal catalysts. rsc.org

Substituting sulfur atoms with non-metal elements like phosphorus (P), nitrogen (N), or carbon (C) is an effective way to tune the electronic structure and boost the catalytic activity of TiS₂. polyu.edu.hk This type of doping can create new active sites and modify the interaction between the catalyst surface and reactants.

Theoretical studies have shown that nitrogen doping can effectively activate TiS₂ for the four-electron pathway of the oxygen reduction reaction (ORR), with N-doped 2H-TiS₂ exhibiting a promising overpotential of 0.57 V. rsc.org In contrast, phosphorus doping was found to be less effective for ORR, as it tends to bind oxygen intermediates too strongly. rsc.org However, for the hydrogen evolution reaction (HER), another critical catalytic process for clean energy production, doping with P, N, or C can significantly enhance activity compared to pristine TiS₂. researchgate.netresearchgate.net

The formation of hybrid materials, such as confining TiS₂ nanosheets within N,S-doped carbon, has also proven to be a successful strategy. acs.org In these systems, the carbon matrix prevents the agglomeration of TiS₂ sheets and, more importantly, the heteroatoms in the carbon create an efficient spatial transport pathway for photogenerated charge carriers, reducing recombination and enhancing photocatalytic efficiency. acs.org First-principles calculations on substitutional doping at the sulfur site with B, C, N, O, and P confirmed that such doped systems are stable and that the doping process alters the electronic structure, in some cases imparting metallic character to the material. researchgate.net

Strain Engineering and its Influence on TiS₂ Electronic and Electrochemical Properties

Strain engineering, which involves applying mechanical tensile or compressive stress to a material, is a powerful and reversible method to tune the physical properties of 2D materials like TiS₂ without altering their chemical composition. scholaris.caqmul.ac.uk The electronic band structure and electrochemical behavior of titanium disulfide are highly sensitive to applied strain.

First-principles calculations have demonstrated that the electronic properties of monolayer TiS₂ can be dramatically modulated by strain. researchgate.netpsu.edursc.org Unstrained, monolayer TiS₂ is considered a semimetal with a small overlap between its valence and conduction bands. researchgate.netpsu.edursc.org

Compressive strain increases this band overlap, making the material more semimetallic. researchgate.netpsu.eduresearchgate.net

Tensile strain has the opposite effect. It reduces the band overlap and can induce a semimetal-to-semiconductor phase transition by opening up a band gap. researchgate.netpsu.edursc.org

The nature of this induced band gap also changes with the magnitude of the tensile strain. At lower tensile strains (e.g., 0% to +6%), an indirect band gap is formed. psu.edursc.org As the tensile strain increases into the range of approximately +6% to +10%, the material transitions to having a direct band gap. psu.edursc.org At even higher tensile strains (above +10%), the band gap reverts to being indirect. psu.edursc.org The maximum band gap opening is achieved at around +9% tensile strain, reaching a value of about 0.64 eV. rsc.org

Biaxial Strain (%)Electronic StateBand Gap TypeBand Gap (eV)Reference
-10SemimetalN/A (Overlap)- researchgate.net
0SemimetalN/A (Overlap)- researchgate.netpsu.edursc.org
+4SemiconductorIndirect~0.4 researchgate.net
+6 to +10SemiconductorDirectup to 0.64 psu.edursc.org
+12SemiconductorIndirect~0.6 researchgate.netrsc.org

This tunability of the electronic structure also translates to changes in electrochemical properties. For battery applications, applying a tensile strain has been shown to dramatically enhance the open-circuit voltage. psu.eduresearchgate.netscholaris.ca For example, a 4% tensile strain can increase the open-circuit voltage by approximately 43%. psu.eduresearchgate.netscholaris.ca Strain also improves the adsorption energy for lithium ions, though it does not appear to have a significant effect on reducing the diffusion energy barrier. researchgate.netpsu.eduresearchgate.netscholaris.ca These findings indicate that strain engineering is a highly effective tool for optimizing the electronic and electrochemical performance of TiS₂ for various applications. psu.edu

Ion Intercalation and Deintercalation Mechanisms in Tis2 Host Lattices

Alkali Metal Ion Intercalation Chemistry (Li⁺, Na⁺, K⁺)

The intercalation of alkali metal ions such as lithium (Li⁺), sodium (Na⁺), and potassium (K⁺) into TiS₂ has been extensively studied. This process is a redox reaction where the guest ion is inserted between the TiS₂ layers, and the titanium (IV) centers are reduced to maintain charge neutrality. wikipedia.org The general reaction can be represented as:

xM⁺ + xe⁻ + TiS₂ ↔ MₓTiS₂ (where M = Li, Na, K)

The kinetics of this intercalation are influenced by factors such as the microstructure of the TiS₂ and the specific alkali metal ion. wikipedia.org For instance, TiS₂ is known to have one of the fastest diffusion rates for lithium ions among layered chalcogenides. wikipedia.org However, the intercalation process is not always straightforward and can exhibit non-Nernstian behavior, suggesting complexities arising from slow charge transfer or solid-state diffusion. agh.edu.pl

Single-Phase vs. Multi-Phase Reaction Pathways during Intercalation

The reaction pathway during alkali metal ion intercalation in TiS₂ can vary significantly depending on the ion.

Lithium (Li⁺): The lithiation of TiS₂ is generally characterized as a single-phase reaction. stonybrook.edursc.org As lithium ions are inserted, they occupy the octahedral sites between the TiS₂ layers, leading to a continuous solid-solution of LiₓTiS₂ (where 0 ≤ x ≤ 1). stonybrook.eduosti.govfao.org This process occurs without a significant change in the crystalline structure, other than an expansion of the lattice parameters, particularly a 9% expansion in the interlayer spacing when fully lithiated. stonybrook.edufao.orgacs.org

Sodium (Na⁺): In contrast to lithiation, the sodiation of TiS₂ follows a more complex, multi-phase reaction pathway. stonybrook.edursc.orgresearchgate.net Electrochemical measurements and operando studies reveal multiple plateaus in the voltage profile, indicating the presence of distinct phase transitions. stonybrook.edursc.org Research has identified at least one intermediate phase in addition to the initial TiS₂ and the final sodiated product. stonybrook.edursc.orgrsc.orgosti.gov Specifically, ex situ X-ray diffraction and Rietveld refinement have confirmed the participation of three phases: TiS₂, Na₀.₅₅TiS₂, and NaTiS₂. stonybrook.edursc.orgresearchgate.netrsc.orgosti.gov

The differing reaction pathways for lithium and sodium highlight the influence of ionic size and interaction with the host lattice on the intercalation mechanism.

Operando Structural and Chemical Evolution During Lithiation/Sodiation Processes

Operando techniques, which allow for the real-time monitoring of materials during battery operation, have provided significant insights into the structural and chemical changes in TiS₂ during intercalation.

Lithiation: Operando X-ray absorption spectroscopy (XAS) confirms the high electronic and structural reversibility of the TiS₂ electrode during lithium intercalation and deintercalation. escholarship.org As lithium is inserted, the Ti K-edge shifts to lower energies, indicating the reduction of titanium ions. rsc.orgescholarship.org This process is highly reversible upon charging. escholarship.org The smooth electrochemical profiles observed during lithiation are consistent with a single-phase reaction, where LiₓTiS₂ is formed without any phase transformation. stonybrook.edursc.org Both TiS₂ and LiTiS₂ exhibit metallic characteristics, which contributes to fast electron transport and high rate capability. escholarship.org

Sodiation: The sodiation process is more intricate. Operando XAS reveals that redox reactions occur on both titanium and sulfur atoms during the phase transformation. stonybrook.edursc.orgresearchgate.netrsc.orgosti.gov Multivariate analysis of the XAS data suggests the involvement of multiple components, including at least one intermediate phase. stonybrook.edursc.orgrsc.orgosti.gov This is in stark contrast to the two-component (TiS₂ and LiTiS₂) reaction in lithiation. rsc.org The presence of this intermediate phase is responsible for the multi-plateau electrochemical profile seen during the sodiation of TiS₂. rsc.org Furthermore, operando extended X-ray absorption fine structure (EXAFS) results show changes in the Ti-Ti coordination number and interatomic distance, which can explain the coulombic efficiency decay due to the incomplete recovery of the Ti coordination number after cycling. stonybrook.eduresearchgate.netrsc.orgosti.gov

Influence of Host Lattice Deformation on Intercalation Kinetics and Reversibility

The deformation of the TiS₂ host lattice upon ion intercalation plays a critical role in the kinetics and reversibility of the process.

During the initial stages of lithiation (up to a composition of approximately Li₀.₄TiS₂), the interlayer spacing of the TiS₂ lattice increases. acs.org This region of volumetric expansion is associated with diffusion-limited kinetics. acs.orgresearchgate.netresearchgate.net However, upon further lithiation (up to about Li₁TiS₂), the interlayer spacing remains nearly constant. acs.org In this regime, the intercalation process becomes non-diffusion-limited, exhibiting pseudocapacitive behavior with faster ionic transport. acs.orgresearchgate.net This demonstrates a direct correlation between lattice deformation, interlayer distance, and intercalation kinetics. acs.orgresearchgate.net

Larger interlayer spacing generally leads to faster ion transport. acs.orgresearchgate.net Mitigating the volume expansion upon full lithiation, for instance by increasing the initial interlayer spacing through methods like selenium substitution, can reduce a kinetic barrier to ion motion. acs.org The reversibility of the intercalation process is also tied to these structural changes. While the single-phase reaction of lithium allows for high reversibility, the multi-phase transitions during sodiation can lead to incomplete structural recovery and capacity fade. stonybrook.edu

Multivalent Ion Intercalation Challenges and Mechanisms (Ca²⁺, Mg²⁺)

The intercalation of multivalent ions like calcium (Ca²⁺) and magnesium (Mg²⁺) into TiS₂ presents a promising avenue for developing high-energy-density batteries. However, it is accompanied by significant challenges. The high charge density of these ions leads to strong electrostatic interactions with the host lattice, which can impede their diffusion and create large energy barriers for migration. researchgate.net

Cation-Solvated Intercalation Phenomena in TiS₂

A key mechanism that facilitates the intercalation of multivalent ions into TiS₂ is cation-solvated intercalation. In this process, the multivalent cation (M²⁺) is co-intercalated with solvent molecules from the electrolyte. ucm.esacs.orgucm.es This phenomenon has been observed for both Ca²⁺ and Mg²⁺ in alkylcarbonate-based electrolytes. ucm.esacs.orgucm.es

Activation Energy Barriers for Multivalent Ion Migration within Layers

The activation energy barrier for ion migration is a critical parameter that determines the kinetics of intercalation. For multivalent ions, these barriers are generally higher than for monovalent ions due to stronger electrostatic interactions.

Theoretical calculations using Density Functional Theory (DFT) have been employed to determine these energy barriers in TiS₂. The calculated activation energy for Ca²⁺ migration in TiS₂ is approximately 0.75 eV. ucm.esacs.orgucm.es This is notably lower than the previously reported value for Mg²⁺, which is 1.14 eV in the dilute limit. ucm.esacs.orgucm.es

These calculations also reveal that the expansion of the interlayer space significantly lowers the migration energy barrier. ucm.esacs.orgucm.es An expanded interlayer facilitates a different, more favorable pathway for Ca²⁺ migration. ucm.esacs.orgucm.es This underscores the strong dependence of intercalation kinetics on the structural changes within the host lattice. ucm.es The lower activation barrier for Ca²⁺ compared to Mg²⁺ suggests that Ca²⁺ intercalation in TiS₂ is kinetically more feasible. ucm.es

Data Tables

Table 1: Comparison of Intercalation Reaction Pathways in TiS₂

IonReaction PathwayKey Characteristics
Li⁺ Single-phaseContinuous solid-solution formation (LiₓTiS₂); No intermediate phases; Smooth electrochemical profile. stonybrook.edursc.org
Na⁺ Multi-phaseFormation of intermediate phases (e.g., Na₀.₅₅TiS₂); Multiple plateaus in the electrochemical profile. stonybrook.edursc.orgresearchgate.netrsc.orgosti.gov

Table 2: Activation Energy Barriers for Multivalent Ion Migration in TiS₂

IonActivation Energy (eV)Notes
Ca²⁺ 0.75Lower barrier suggests more favorable kinetics. ucm.esacs.orgucm.es
Mg²⁺ 1.14Higher barrier indicates slower diffusion compared to Ca²⁺. ucm.esacs.orgucm.es

Mechanistic Studies of Ion Diffusion and Transport Kinetics

The movement of ions within the titanium disulfide (TiS₂) host lattice is a multi-step process that includes ion transport through the electrolyte, transfer across the solid-electrolyte interphase, and finally, diffusion through the solid host material itself. nih.gov The kinetics of this process are significantly influenced by the material's microstructure, such as particle size and dimensionality. nih.govwikipedia.org Nanostructuring, for instance by creating nanotubes or nanobelts, can shorten diffusion pathways and lead to faster ion kinetics. nih.govwikipedia.orgacs.org

Solid-State Diffusion and Interfacial Ion Adsorption Limitations

Studies have shown that both solid-state diffusion and surface adsorption processes present kinetic barriers. chemrxiv.org In bulk TiS₂, these limitations are significant but can be reduced under certain electrochemical conditions. chemrxiv.org For example, as lithium ion concentration increases within the TiS₂ structure, the interlayer spacing expands, which in turn facilitates faster ion diffusion kinetics. nih.govacs.org The particle size of the TiS₂ material also plays a crucial role; reducing particle size to the nano-scale primarily reduces the limitations imposed by solid-state diffusion. chemrxiv.org However, slow charge-transfer dynamics, with time constants potentially exceeding 100 seconds, are characteristic of battery-like intercalation processes in TiS₂, indicating that solid-state diffusion can be a significant rate-limiting factor. nih.gov

The table below summarizes the key kinetic limitations during ion intercalation in TiS₂.

Kinetic LimitationDescriptionInfluencing Factors
Solid-State Diffusion The movement of ions through the bulk crystal lattice of TiS₂.Particle size, ion concentration (interlayer spacing), dimensionality of the material. nih.govwikipedia.orgchemrxiv.org
Interfacial Ion Adsorption/Transport The transfer of ions from the electrolyte across the surface of the TiS₂ material.Surface area, surface chemistry, electrolyte composition. chemrxiv.orgutrgv.edu
Ion Desolvation The removal of solvent molecules from the ion as it enters the solid lattice.Electrolyte solvent (e.g., carbonate vs. water or diglyme). chemrxiv.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Pseudocapacitive versus Battery-like Intercalation Regimes

Titanium disulfide exhibits a unique electrochemical behavior where it transitions between two distinct intercalation regimes: a battery-like regime and a pseudocapacitive regime. chemrxiv.orgchemrxiv.org This transition is dependent on the state of charge, or the amount of intercalated ions. chemrxiv.org

During the initial stages of lithiation (e.g., for LiₓTiS₂ where 0 < x < 0.5), the process is characterized as battery-like . chemrxiv.orgresearchgate.net This regime is typically diffusion-limited, involves phase transitions, and is identified by distinct plateaus in the galvanostatic charge-discharge profiles. nih.gov The kinetics in this region are relatively slow. nih.gov

As lithiation proceeds further (e.g., for LiₓTiS₂ where 0.5 < x < 1), the mechanism transitions to a pseudocapacitive regime. chemrxiv.orgresearchgate.net This behavior is characterized by a sloping charge-discharge profile, similar to that of an electrochemical capacitor. nih.gov A key feature of pseudocapacitive intercalation is the absence of a phase transition, which allows for much faster reaction kinetics. nih.gov In this regime, kinetic limitations from both solid-state diffusion and surface adsorption are significantly reduced, particularly in bulk materials. chemrxiv.org Analysis of cyclic voltammetry data, where the peak current (i) relates to the scan rate (v) by the equation i = avb, can help distinguish these regimes. A b-value close to 0.5 indicates a diffusion-limited (battery-like) process, while a value approaching 1.0 signifies a surface-limited capacitive (pseudocapacitive) process. nih.gov

The table below provides a comparison of the two intercalation regimes observed in TiS₂.

FeatureBattery-Like Regime (Low Intercalation)Pseudocapacitive Regime (High Intercalation)
Electrochemical Profile Voltage plateaus in charge-discharge curves. nih.govSloping voltage profile. nih.gov
Kinetics Slow, diffusion-limited. nih.govchemrxiv.orgFast, surface-limited. nih.govchemrxiv.org
Phase Transition Occurs. nih.govDoes not occur. nih.gov
Kinetic Limitations Dominated by solid-state diffusion. chemrxiv.orgReduced solid-state diffusion and surface adsorption limitations. chemrxiv.org
LiₓTiS₂ Composition 0 < x < 0.5. chemrxiv.orgresearchgate.net0.5 < x < 1. chemrxiv.orgresearchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Redox Chemistry during Intercalation: Evidence of Titanium and Sulfur Involvement

The intercalation process in titanium disulfide is fundamentally a redox reaction. wikipedia.org Upon insertion of ions like lithium, electrons are transferred to the host material to maintain charge neutrality. escholarship.org While it was initially thought that only the titanium cation undergoes reduction, compelling evidence from operando X-ray absorption spectroscopy (XAS) studies has demonstrated that sulfur anions are also electrochemically active and participate in the redox process. escholarship.orgacs.org

During the intercalation of lithium or sodium ions, the Ti K-edge in the XAS spectra shifts to lower energies, which confirms the reduction of Ti ions. escholarship.orgrsc.org However, the observed change in the average oxidation state of titanium is insufficient to account for the total charge transferred during the electrochemical process. escholarship.org This discrepancy points to the involvement of the sulfur anions in the redox reaction. escholarship.org

Surface Chemistry and Interfacial Phenomena in Titanium Disulfide Research

Oxidation Pathways and Stability of Exfoliated TiS₂ Nanosheets in Ambient Conditions

Exfoliated titanium disulfide (TiS₂) nanosheets are notoriously susceptible to oxidation under ambient conditions, a characteristic that can hinder their application potential. acs.orgnist.gov The primary oxidation pathway involves the replacement of sulfur atoms with oxygen, often leading to the formation of titanium dioxide (TiO₂) and the release of hydrogen sulfide (B99878) (H₂S) in the presence of water. mdpi.comresearchgate.netresearchgate.net This degradation can be rapid; for instance, TiS₂ nanosheets exfoliated in aqueous surfactant solutions can oxidize almost completely within hours. acs.orgnist.gov

The stability of these nanosheets is highly dependent on their environment, particularly the solvent used for exfoliation and dispersion. Solvents like N-methyl-2-pyrrolidone (NMP) and cyclohexyl-pyrrolidone (CHP) have been shown to significantly suppress oxidation. acs.orgdiva-portal.org Nanosheets dispersed in CHP and stored at 4°C in an open atmosphere remained up to 95% intact for 90 days. nist.govnih.gov This stabilizing effect is attributed to a residual solvent coating that protects the nanosheet surface. acs.orgnist.gov In contrast, water-based exfoliation, even with surfactants, generally leads to rapid degradation. acs.orgmdpi.com

The thickness of the nanosheets also plays a role in their stability. Thin films of TiS₂ up to approximately 20 nm thick have demonstrated good stability for several days in air. diva-portal.org Studies suggest a self-limiting oxidation for transition metal dichalcogenides, where mono- and few-layered nanosheets can exhibit greater stability than multilayered counterparts. diva-portal.org Oxidation is observed to initiate from both the edges and basal plane defects of the nanosheets. mdpi.comresearchgate.net

The progression of oxidation can be monitored using various analytical techniques. X-ray photoelectron spectroscopy (XPS) can verify the existence of partial, surface-limited oxidation by detecting TiO₂ species. researchgate.net Raman spectroscopy can also track degradation, although the absence of a TiO₂ peak does not rule out surface oxidation, which may not be detectable by bulk characterization methods like X-ray diffraction (XRD). diva-portal.orgresearchgate.net

Table 1: Stability of Exfoliated TiS₂ Nanosheets in Various Conditions

Environment/SolventObserved StabilityNotesCitation
Aqueous Surfactant Solution (e.g., Sodium Cholate)Poor; almost complete oxidation within hours.Water facilitates rapid hydrolysis and oxidation. acs.orgnist.gov
Cyclohexyl-pyrrolidone (CHP) DispersionHigh; up to 95% intact after 90 days at 4°C.A residual CHP coating is believed to passivate the surface. acs.orgnist.govnih.gov
N-methyl-2-pyrrolidone (NMP) DispersionHigh; stable for over a year with negligible oxide formation.NMP forms stable TiS₂ inks. diva-portal.org
Ambient Air (as a ~20 nm thick film)Good; no observable peak shifts after 5 days.Evidence of oxidation appears after 6 months. Self-limiting oxidation is suggested. diva-portal.org
Intercalated with Hexylamine (B90201) (Aged in dark, ambient conditions)Limited; formation of elemental sulfur observed after 12 months.The hybrid material degrades over time, exsolving sulfur. rsc.org

Defect-Dependent Surface Phase Transformations (e.g., TiS₂ to TiS)

The surfaces of titanium disulfide are not static and can undergo phase transformations that are heavily influenced by the presence and nature of surface defects. A notable transformation is the conversion of TiS₂ to titanium monosulfide (TiS) on the crystal surface, which can be induced by thermal vacuum annealing. ossila.comacs.org

This transformation is not spontaneous and is significantly assisted by the chemical interaction between TiS₂ and surface-adsorbed water (H₂O) molecules. ossila.com The proposed mechanism involves the stripping of terminal sulfur atoms through the formation of H₂S, followed by the displacement of undercoordinated titanium atoms, leading to the TiS phase. ossila.com

Crucially, the temperature at which this phase transformation occurs is dependent on the type of natural defects present in the TiS₂ crystal. ossila.com

Ti interstitial (Tiᵢ) and S vacancy (Sᵥ) defects are found to hinder the TiS₂ to TiS transformation. These defects can alter the surface's chemical interaction with water, making the removal of sulfur less favorable. ossila.com DFT calculations and scanning tunneling microscopy (STM) have identified titanium interstitials as the most energetically favorable intrinsic point defect, with sulfur vacancies also being more likely to form than titanium vacancies. kratos.com

Ti-OH species , resulting from surface oxidation, facilitate the phase transformation. The presence of these hydroxyl groups promotes the formation of H₂S, thereby lowering the temperature required for the conversion to TiS. ossila.com

This defect-modulated transformation highlights a potential pathway for engineering unique TiS₂-TiS heterostructures by controlling defect chemistry and environmental conditions. acs.org

Electrode-Electrolyte Interfacial Dynamics and Solid Electrolyte Interphase (SEI) Formation

When used as an electrode in batteries, the interface between TiS₂ and the electrolyte is a region of dynamic chemical and electrochemical activity, often leading to the formation of a Solid Electrolyte Interphase (SEI). The nature of this SEI is highly dependent on the electrolyte system.

In non-aqueous lithium-ion batteries with conventional carbonate-based electrolytes (e.g., ethylene (B1197577) carbonate/diethyl carbonate), the SEI formed on the TiS₂ surface is a dynamic entity. Operando X-ray absorption spectroscopy reveals that carbonate-related species in the SEI develop and partially decompose during discharge and charge cycles. This instability and continuous electrolyte depletion can contribute to capacity fading. With further cycling, these carbonate species can become electrochemically inactive, leading to a more stable, mature SEI layer.

In aqueous batteries , the formation of a stable SEI is more challenging. In dilute aqueous electrolytes (e.g., 2 m LiTFSI), a stable, passivating SEI does not form on TiS₂. This absence leads to continuous side reactions, primarily water electrolysis (hydrogen evolution), which competes with the ion intercalation process and leads to performance degradation. However, in highly concentrated aqueous electrolytes, an anion-derived SEI can be formed. For example, in a high-concentration Ca(NO₃)₂ electrolyte, a NO₃⁻-derived SEI forms on the TiS₂ surface. This SEI effectively suppresses the hydrogen evolution reaction and promotes the reversible intercalation of Ca²⁺ ions.

In all-solid-state batteries , the interface can be formed in-situ. In a system using a LiBH₄ solid electrolyte, a chemical and/or electrochemical oxidation of LiBH₄ occurs at the TiS₂ surface during initial heating or charging. This reaction releases hydrogen (H₂) and precipitates a stable, ionically conductive interfacial phase, identified as likely including Li₂B₁₂H₁₂. This layer functions like a robust SEI, preventing further side reactions and enabling excellent cycling stability over hundreds of cycles.

Table 2: SEI Formation and Composition on TiS₂ Electrodes in Different Electrolyte Systems

Electrolyte SystemSEI CharacteristicsKey SEI Components/ObservationsCitation
Non-aqueous (Li-ion, Carbonate-based)Dynamic in initial cycles, stabilizes over time.Carbonate-related species from solvent (EC, DEC) reduction.
Aqueous (Dilute, e.g., 2m LiTFSI)No stable SEI formed.Leads to continuous water electrolysis (H₂ evolution).
Aqueous (Concentrated, e.g., 8.0 M Ca(NO₃)₂)Anion-derived SEI suppresses H₂ evolution.NO₃⁻-derived species.
All-Solid-State (LiBH₄ electrolyte)Stable interfacial layer formed in-situ.Oxidation products of LiBH₄, likely including Li₂B₁₂H₁₂.

Role of Surface Functionalization in Modulating TiS₂ Properties

Modifying the surface of titanium disulfide through functionalization is a key strategy to enhance its stability and tailor its properties for specific applications.

One approach is the intercalation of molecules between the TiS₂ layers. For example, the intercalation of alkylamines like hexylamine (HA) into the TiS₂ lattice creates a hybrid TiS₂(HA) material. rsc.org This process, confirmed by a significant shift in the (001) XRD peak, alters the interlayer spacing and electronic properties. rsc.org However, such organic-inorganic hybrids can have limited long-term stability in air, undergoing degradation that can involve the loss of sulfur. rsc.org

Another powerful functionalization method is encapsulation. Creating sandwich-like hybrid structures where ultrathin TiS₂ nanosheets are confined within N,S co-doped porous carbon has been shown to be highly effective. This carbon encapsulation, which can be derived from precursors like polydopamine (PDA) or L-ascorbic acid (LAA), serves multiple purposes. It physically protects the TiS₂ nanosheets from oxidation and degradation, enhances electrical conductivity, and can be designed to have a porous nature that facilitates reaction kinetics, for instance, by immobilizing lithium polysulfides in battery applications.

Even the residual solvent from liquid-phase exfoliation can act as a functionalizing agent. The stabilizing effect of solvents like cyclohexyl-pyrrolidone (CHP) is attributed to a residual coating that passivates the nanosheet surface against oxidation, enabling the use of otherwise reactive TiS₂ in devices like lithium-ion batteries. acs.orgnist.govnih.gov

Advanced Spectroscopic and Microscopic Characterization of Titanium Disulfide

Operando and In Situ X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Reaction Mechanism Elucidation

Operando and in situ X-ray Absorption Spectroscopy (XAS) are powerful techniques for probing the local atomic and electronic structure of materials during electrochemical processes. These methods, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide real-time insights into the reaction mechanisms of TiS2 electrodes.

In the context of sodium-ion batteries, a multi-modal synchrotron approach combining operando XAS and ex situ X-ray Powder Diffraction (XPD) has been employed to investigate the complex multi-phase conversion process of TiS2 during sodiation. rsc.orgstonybrook.edursc.orgosti.gov Operando XANES at both the Ti K-edge (4966 eV) and S K-edge (2472 eV) revealed that redox reactions occur in both titanium and sulfur atoms during the electrochemically driven phase transformation. rsc.orgstonybrook.edursc.org The shift of the Ti K-edge to lower energy indicates the reduction of Ti ions. rsc.org Concurrently, the S K-edge shifts to higher energy, suggesting that sulfur is also involved in the redox reaction by accepting electrons. stonybrook.edu

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) analysis of the operando XAS data suggested the involvement of an intermediate phase during the sodiation of TiS2, in addition to the initial TiS2 and the final sodiated product. rsc.orgstonybrook.edursc.org This is in contrast to the simpler two-phase transformation observed during lithiation. rsc.org

Operando EXAFS analysis provides quantitative information on the local structural changes. It is used to determine coordination numbers and interatomic distances, which are crucial for understanding the reaction mechanism and its impact on battery performance. rsc.orgstonybrook.edu For instance, EXAFS results have shown changes in the Ti-Ti coordination number and interatomic distance during sodiation. rsc.orgstonybrook.edursc.org The incomplete recovery of the Ti coordination number after a cycle can explain the decay in Coulombic efficiency. rsc.orgstonybrook.edursc.org

Similarly, for lithium-ion batteries, a combination of ex situ and operando XAS with density functional theory (DFT) calculations has been used to elucidate the structural and chemical evolution of TiS2. acs.orgosti.gov These studies confirmed that both Ti and sulfur participate in the reversible redox reactions during the intercalation and deintercalation of lithium ions. acs.orgosti.gov

Furthermore, in situ XAS has been instrumental in studying the synthesis of ultrathin TiS2 films. By monitoring the Ti and S K-edges during an innovative two-step atomic layer deposition/molecular layer deposition (ALD/MLD) and annealing process, researchers have gained insights into precursor-substrate interactions, the formation of intermediate species like amorphous Ti-thiolate, and the kinetics of crystallization into nanocrystalline TiS2. synchrotron-soleil.frrsc.orgrsc.org

Table 1: Key Findings from Operando/In Situ XAS Studies of TiS2

TechniqueSystemKey FindingsReferences
Operando XANES/EXAFSNa-ion batteryRedox activity on both Ti and S. rsc.orgstonybrook.edursc.org rsc.orgstonybrook.edursc.org
Identification of an intermediate phase (Na0.55TiS2). rsc.orgstonybrook.edursc.org rsc.orgstonybrook.edursc.org
Changes in Ti-Ti coordination number linked to capacity fade. rsc.orgstonybrook.edursc.org rsc.orgstonybrook.edursc.org
Operando XASLi-ion batteryReversible redox reactions involving both Ti and S. acs.orgosti.gov acs.orgosti.gov
In Situ XASALD/MLD GrowthElucidation of growth mechanism from amorphous Ti-thiolate to crystalline TiS2. synchrotron-soleil.frrsc.orgrsc.org synchrotron-soleil.frrsc.orgrsc.org

X-ray Diffraction (XRD) and Synchrotron-Based Techniques for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of TiS2. The use of high-intensity synchrotron radiation allows for high-resolution and time-resolved (operando) studies, providing dynamic information about structural changes during processes like ion intercalation.

In studies of TiS2 in sodium-ion batteries, ex situ synchrotron XPD, coupled with Rietveld refinement, was used to identify and quantify the phases present during sodiation. This analysis confirmed the presence of three distinct phases: the initial TiS2, an intermediate phase Na0.55TiS2, and the final product NaTiS2. rsc.orgstonybrook.edursc.org This finding supports the multi-phase reaction mechanism suggested by operando XAS. rsc.orgstonybrook.edursc.org

Operando synchrotron XRD has been particularly insightful in studying the effect of electrolyte composition on the intercalation mechanism in lithium-ion batteries. researchgate.net These studies revealed that the presence of propylene (B89431) carbonate (PC) in the electrolyte can trigger the co-intercalation of solvent molecules with lithium ions into the TiS2 structure. researchgate.net This leads to the formation of a co-intercalated phase in the early stages of reduction, characterized by a significant expansion of the c-axis lattice parameter to approximately 17.931 Å, which is roughly three times that of pristine TiS2. researchgate.net This phase appears to be irreversible, contributing to capacity loss. researchgate.net

In situ XRD is also used to monitor the crystallographic changes of LixTiS2 as a function of lithium content. acs.org These experiments show a progressive and continuous variation of the interlayer spacing (c-parameter) during the solid-solution intercalation process. acs.org Furthermore, XRD is used to characterize the structure of synthesized TiS2, such as nanobelts, confirming the CdI2-type crystal structure with a P-3m1 space group. acs.org

Table 2: Lattice Parameter Changes in TiS2 during Intercalation from Synchrotron XRD

Intercalating IonElectrolyte ComponentPhasea-axis (Å)c-axis (Å)Reference
Li+Propylene CarbonateCo-intercalated3.51417.931 researchgate.net
Na+Not specifiedTiS2~3.41~5.70 rsc.orgstonybrook.edu
Na0.55TiS2-- rsc.orgstonybrook.edu
NaTiS2-- rsc.orgstonybrook.edu

Raman Spectroscopy for Phase Identification and Crystalline Quality Assessment

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, making it highly effective for phase identification, assessing crystalline quality, and even determining the number of layers in 2D materials like TiS2.

The characteristic Raman-active modes for the 1T phase of TiS2 are the in-plane Eg mode and the out-of-plane A1g mode. port.ac.ukiphy.ac.cn The positions and relative intensities of these peaks are sensitive to the material's structure and thickness. port.ac.uk For instance, the Eg mode shows a characteristic frequency shift with the number of layers, which allows for the determination of thickness in exfoliated nanosheets. port.ac.uk An additional Raman mode at 372 cm⁻¹ has also been identified and its intensity changes relative to the A1g mode can also be used to determine the number of layers for thin TiS2 sheets. port.ac.uk

Raman analysis is used to confirm the successful synthesis of TiS2 and to distinguish it from other phases like titanium trisulfide (TiS3). uq.edu.auacs.org For example, in the synthesis of TiS2@NSC (N, S co-doped porous carbon), Raman spectroscopy, along with XRD and XPS, confirmed the transformation of the Ti3C2Tx MXene precursor into TiS2. uq.edu.au The quality of TiS2 crystals can be assessed by the full width at half maximum (FWHM) of the Raman peaks; a smaller FWHM indicates higher crystallinity. 2dsemiconductors.com

Temperature-dependent Raman spectroscopy has been used to study the phonon behavior of TiS2 single crystals, observing the A1g and Eg modes, as well as the rarely reported Eu mode (~185 cm⁻¹ for TiS2). iphy.ac.cn

Table 3: Characteristic Raman Modes of 1T-TiS2

ModeVibrational DirectionTypical Wavenumber (cm⁻¹)SignificanceReferences
EgIn-plane~230-235Sensitive to layer number. port.ac.ukiphy.ac.cn
A1gOut-of-plane~335-340Reference peak for intensity ratios. port.ac.ukiphy.ac.cn
Shoulder (Sh)-~372Intensity ratio with A1g is layer-dependent. port.ac.ukresearchgate.net
Eu-~185Infrared-active, but can be observed. iphy.ac.cn

Photoemission Spectroscopy (XPS, HAXPES) for Surface and Bulk Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the top few nanometers of a material. Hard X-ray Photoemission Spectroscopy (HAXPES) utilizes higher energy X-rays, allowing for greater probing depth to analyze the bulk chemical state.

XPS is routinely used to verify the synthesis of TiS2 and to detect impurities or surface oxidation. uq.edu.au For example, in the synthesis of TiS2@NSC, the absence of a TiO2 peak in the XPS spectrum, which was present in a control sample, indicated that a protective PDA layer prevented oxidation during synthesis. uq.edu.au The core level spectra of Ti 2p and S 2p are characteristic of TiS2. For instance, pristine c-TiS2 shows a pair of S 2p peaks at approximately 161.2 eV and 162.4 eV, corresponding to S²⁻. nih.gov

Ex situ XPS is also employed to study the chemical state changes in TiS2 electrodes after electrochemical cycling. haozhenjia.com By analyzing the Ti 2p and S 2p spectra after cycling, researchers can understand the evolution of the electrode surface and the formation of the solid electrolyte interphase (SEI). acs.orghaozhenjia.com For instance, studies have shown that the SEI is dynamic in the initial cycles and becomes more stable with further cycling. acs.org

HAXPES provides more bulk-sensitive information, which is crucial for understanding the chemical state changes throughout the electrode material, not just at the surface. This can be particularly important for distinguishing surface phenomena from the bulk intercalation chemistry.

Table 4: Typical XPS Binding Energies for TiS2

ElementOrbitalBinding Energy (eV)SpeciesReference
S2p3/2~161.2S²⁻ in c-TiS2 nih.gov
S2p1/2~162.4S²⁻ in c-TiS2 nih.gov
Ti2p3/2~455-456Ti⁴⁺ in TiS2 uq.edu.au
Ti2p1/2~461-462Ti⁴⁺ in TiS2 uq.edu.au

Electron Microscopy Techniques (TEM, HRTEM, FESEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and crystal structure of TiS2 at the micro- and nanoscale. Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology, while Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer detailed information about the internal structure, crystallinity, and lattice arrangement.

FESEM images have been used to show the ultra-thin 2D morphology of TiS2 nanosheets inherited from their MXene precursors. uq.edu.au SEM is also used to characterize the flower-like and flake-like nanostructures of TiS2 synthesized via liquid-phase methods. acs.org

TEM analysis provides more detailed structural information. For example, TEM and HRTEM images of TiS2@NSC composites show few-layer or even single-layer TiS2 nanosheets sandwiched within porous carbon. uq.edu.au HRTEM can resolve the lattice fringes of the material, allowing for the direct measurement of interlayer spacing and confirmation of crystallinity. acs.orgacs.orgnih.gov In studies of TiS2 nanobelts, HRTEM images taken along the c-axis revealed an increase in the (001) interlayer distance from 0.572 nm in pure TiS2 to 0.582 nm after selenium incorporation. acs.org Selected Area Electron Diffraction (SAED), performed within a TEM, provides crystallographic information and can confirm the single-crystalline nature of nanostructures. acs.orgacs.org

In situ TEM allows for the real-time observation of structural transformations. For example, in situ TEM studies of sodium intercalation into TiS2 nanosheets have visualized the phase transformation and the motion of phase boundaries during sodiation. pku.edu.cn These studies revealed that sodium insertion leads to the bending and sliding of TiS2 layers, resulting in the formation of nanometer-sized domains separated by fractures, which helps to release strain. pku.edu.cn

Table 5: Morphological and Structural Information from Electron Microscopy of TiS2

TechniqueInformation ObtainedExample FindingReferences
FESEMSurface morphology, particle size and shapeObservation of ultra-thin 2D morphology of TiS2 nanosheets. uq.edu.au
TEMInternal structure, morphology of nanomaterialsCharacterization of flower-like nanostructures with petals ~25 nm in width. acs.org acs.org
HRTEMCrystallinity, lattice fringes, interlayer spacingMeasurement of (100) lattice spacing of 2.99 Å in monolayer TiS2. nih.gov nih.gov
SAEDCrystallographic orientation, crystallinityConfirmation of the crystalline nature of TiS2 nanobelts. acs.org acs.org
In Situ TEMDynamic structural changes during reactionsReal-time observation of phase boundary migration during Na insertion. pku.edu.cn pku.edu.cn

Scanning Probe Microscopy (STM) for Surface Electronic Structure and Defect Mapping

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image the topography and local density of electronic states of a conductive surface with atomic resolution. This makes it ideal for studying the surface structure and intrinsic point defects in TiS2.

STM studies on bulk TiS2 crystals have identified various surface defects. researchgate.netmdpi.com By comparing atomically resolved STM images with simulated images from Density Functional Theory (DFT) calculations, specific defects can be identified. researchgate.netmdpi.comaip.org For example, sulfur vacancies and interstitial titanium atoms have been identified as common intrinsic point defects. researchgate.netmdpi.com Sulfur vacancies appear as depressions in the STM image due to a lack of electron density, while interstitial Ti atoms can create brighter, triangular-shaped regions. researchgate.netavsconferences.org

STM analysis, combined with DFT, has shown that titanium interstitials are the most energetically favorable intrinsic defect, and sulfur vacancies are more likely to form than titanium vacancies. mdpi.com These defects can locally alter the electronic structure of TiS2, inducing transitions from semiconducting to metallic behavior in the vicinity of the defect. mdpi.com

STM has also been used to study the surface of Sn-intercalated TiS2, revealing that Sn atoms intercalate into the van der Waals gaps and modify the surface electronic structure. nii.ac.jp The lattice spacing measured by STM on the (001) surface of TiS2 is typically around 3.40 Å, which is in good agreement with XRD data. aip.org

Advanced Electrochemical Characterization Techniques (GITT, DRT) for Kinetic Analysis

To understand the kinetic performance of TiS2 as an electrode material, advanced electrochemical techniques such as the Galvanostatic Intermittent Titration Technique (GITT) and Distribution of Relaxation Times (DRT) analysis are employed.

GITT is used to determine the chemical diffusion coefficient of ions within the electrode material as a function of the state of charge. acs.orgnih.gov In studies of TiS2, GITT analysis has revealed that the kinetics of lithium intercalation are not uniform throughout the process. acs.org Two distinct kinetic regimes have been identified: a diffusion-limited region and a non-diffusion-limited (pseudocapacitive) region. acs.org The diffusion-limited behavior is correlated with the expansion and contraction of the TiS2 interlayer spacing, while the pseudocapacitive behavior occurs when lithiation proceeds at a constant interlayer spacing. acs.org

GITT has also been used to compare the ion diffusion kinetics in different TiS2-based materials. For example, a study on selenium-doped TiS2 nanobelts showed that the Li+ diffusion coefficient was significantly improved at low lithium concentrations compared to pure TiS2, mitigating a key kinetic limitation. nih.gov

DRT analysis is a powerful method for deconvoluting the various electrochemical processes that contribute to the impedance of a battery, such as charge transfer, solid-state diffusion, and SEI resistance. By separating these processes based on their characteristic relaxation times, DRT provides a more detailed understanding of the kinetic bottlenecks in the system than standard Electrochemical Impedance Spectroscopy (EIS). While not as commonly cited in the provided context for TiS2 specifically, it is a standard advanced technique used in conjunction with EIS for kinetic analysis of battery materials.

Foundational Research in Emerging Applications of Titanium Disulfide

Electrochemical Energy Storage Systems

Fundamental Principles as Cathode and Anode Materials in Alkali-Ion and Multivalent-Ion Batteries

Titanium disulfide (TiS₂) has been a subject of extensive research as a versatile electrode material in various battery systems due to its unique layered structure and electrochemical properties.

As a Cathode Material:

The foundational concept of using TiS₂ as a cathode material in lithium-ion batteries was pioneered by M. Stanley Whittingham in the 1970s. wikipedia.orgnobelprize.org The principle lies in the intercalation of lithium ions (Li⁺) into the van der Waals gaps between the layers of the TiS₂ crystal structure. wikipedia.orgnobelprize.org This process is reversible, allowing for the charging and discharging of the battery. wikipedia.org During discharge, lithium ions from the anode insert themselves between the TiS₂ layers, and during charging, they are extracted. wikipedia.org

Key advantages of TiS₂ as a cathode include:

High Electrical Conductivity: Facilitates efficient electron transport within the electrode. scholaris.ca

Fast Ion Diffusion: The layered structure provides two-dimensional pathways for rapid Li⁺ ion movement. wikipedia.org

Lightweight and Low Cost: Compared to other group IV and V layered dichalcogenides, TiS₂ is relatively light and inexpensive. wikipedia.org

However, a significant challenge has been the degradation of the cathode after multiple cycles. wikipedia.org In aqueous Li-ion batteries, a cooperative intercalation process involving both Li⁺ ions and water molecules has been observed. This process is fast and reversible, forming a hydrated phase of Lix(H₂O)₂-δTiS₂. acs.orgchemrxiv.org

The intercalation mechanism in sodium-ion (Na-ion) batteries is more complex than in Li-ion systems, involving multiple phase transitions. rsc.org Despite this, the abundance of sodium and titanium makes TiS₂-based Na-ion batteries a promising next-generation energy storage technology. rsc.org Research using operando X-ray absorption spectroscopy has revealed that redox reactions occur on both titanium and sulfur during the sodiation process. rsc.org

As an Anode Material:

More recently, two-dimensional (2D) TiS₂ has shown promise as an anode material for alkali-ion (Na⁺ and K⁺) batteries, potentially outperforming graphite, the conventional anode material. aip.org Its layered structure, weak interlayer van der Waals forces, and large electrochemically active surface area are advantageous for ion intercalation. scholaris.ca

Studies using first-principles calculations have shown that:

2D TiS₂ exhibits favorable adsorption and diffusion of sodium and potassium ions. aip.orgaip.orgresearcher.life

Doping the TiS₂ monolayer with other elements can significantly enhance its electrochemical properties. aip.orgaip.orgrsc.org For instance, substituting titanium with 3d-transition metals like iron, cobalt, nickel, and copper can increase adsorption energies for Na⁺ and K⁺ ions. aip.org P-doping has been shown to lower the diffusion energy barrier for alkali metals. rsc.org

Metal-atom doping can lead to stronger binding of alkali ions, with adsorption energies for Na ranging from 2.07 to 2.48 eV and for K from 2.59 to 3.00 eV. aip.org

This research suggests that engineered 2D TiS₂ is an attractive candidate for high-performance anodes in next-generation alkali-ion batteries. aip.org

For Multivalent-Ion Batteries:

The potential of TiS₂ extends to multivalent-ion batteries, such as those based on magnesium (Mg²⁺). While research in this area is ongoing, initial studies have explored the intercalation of Mg²⁺ ions into the TiS₂ lattice. osti.gov However, the resulting energy densities have been found to be less than half of the corresponding Li/TiS₂ systems, suggesting that Mg-intercalation cells may not be a viable alternative to lithium-based batteries at present. nobelprize.org

Underlying Mechanisms in Supercapacitor and Hybrid Energy Storage Devices

Titanium disulfide (TiS₂) is also a promising material for supercapacitors and hybrid energy storage devices, primarily due to its ability to store charge through pseudocapacitance.

Supercapacitors:

Supercapacitors store energy through two primary mechanisms: electrochemical double-layer capacitance (EDLC), which is a physical charge accumulation at the electrode-electrolyte interface, and pseudocapacitance, which involves fast and reversible Faradaic (redox) reactions at the surface of the electrode material. lbl.govacs.org TiS₂ primarily exhibits pseudocapacitive behavior. passive-components.eu

While TiS₂ itself has potential, it can suffer from rapid degradation and relatively low conductivity. lbl.govpassive-components.eu To overcome these limitations, researchers have developed composite materials. One successful approach involves coating nanocrystalline TiS₂ onto vertically aligned carbon nanotubes (VACNTs). lbl.govpassive-components.eu This creates a 3D porous network with several advantages:

Improved Electrical Conductivity: The VACNTs provide a highly conductive scaffold. passive-components.eu

Increased Surface Area: The porous structure enhances the accessible surface area for electrochemical reactions. passive-components.eu

Stabilized Electrochemical Reactions: The composite structure helps to stabilize the TiS₂ during cycling. passive-components.eu

A two-step process combining atomic layer deposition (ALD) and chemical vapor deposition (CVD) has been used to create these coated VACNT electrodes with precisely defined nanostructures. passive-components.eu

Hybrid Energy Storage Devices:

Hybrid supercapacitors (HSCs) combine a battery-type electrode and a capacitor-type electrode to leverage the benefits of both systems, aiming for both high energy and power density. bilkent.edu.tr

In one notable development, a symmetric supercapacitor using TiS₂-coated VACNT electrodes demonstrated a significantly extended stable working voltage range of over 3 V in a lithium-rich electrolyte. umassd.edu This device achieved a high capacitance of 195 F g⁻¹ and an energy density of 60.9 Wh kg⁻¹, which is among the highest reported for symmetric pseudocapacitors using various materials. umassd.edu The nanostructured design facilitates ion transport and surface reactions, leading to a high power density of 1250 W kg⁻¹ and stable operation over 10,000 cycles. umassd.edu

For zinc-ion capacitors (ZnCs), 2D-TiS₂ nanosheets have been investigated as a cathode material. bilkent.edu.tr These nanosheets, created by exfoliating bulk TiS₂, offer improved electrical conductivity and better ion accessibility compared to their bulk counterparts. bilkent.edu.tr A 2D-TiS₂ based ZnC exhibited a specific capacitance of 214.3 F g⁻¹ at a scan rate of 0.1 mV s⁻¹ and a specific capacity of 116.4 mAh g⁻¹, significantly outperforming bulk TiS₂. bilkent.edu.tr

The underlying mechanism for the enhanced performance in these hybrid devices involves both the intercalation of ions into the TiS₂ structure and the fast surface redox reactions characteristic of pseudocapacitors. umassd.eduresearchgate.net

Photo-Rechargeable Energy Storage Concepts and Mechanism

A novel application of titanium disulfide is in photo-rechargeable batteries, which are energy systems that can be charged directly by light.

The concept involves using a photoactive cathode material that can convert light energy into chemical energy stored in the battery. Researchers have demonstrated a two-electrode lithium-ion solar battery using a hybrid cathode made of TiS₂ and titanium dioxide (TiO₂) nanosheets. newindianexpress.comresearchgate.netresearchgate.net

Mechanism of Photo-Recharging:

The key to this technology is the TiS₂-TiO₂ heterostructure, which forms a type II semiconductor junction. researchgate.net This structure is crucial for efficient charge separation upon illumination.

The proposed mechanism for photo-charging is as follows:

When the TiS₂-TiO₂ cathode is exposed to light, electron-hole pairs are generated in both materials.

Due to the band alignment in the type II heterostructure, the photo-generated electrons tend to move to one material while the holes move to the other, effectively separating the charges and creating a photovoltage.

The generated holes facilitate the de-intercalation of lithium ions from the TiS₂-TiO₂ cathode. researchgate.net

These lithium ions then travel through the electrolyte and intercalate into the anode (e.g., graphite), thus charging the battery. newindianexpress.comresearchgate.net

Theoretical calculations have shown that TiS₂ has a higher binding energy for lithium (1.6 eV) compared to TiO₂ (1.03 eV). researchgate.netarxiv.org This suggests that more lithium ions can be stored in the TiS₂ component, leading to a higher capacity and efficient recovery during photo-charging. researchgate.net

This technology has been demonstrated in both liquid and solid-state battery configurations. scispace.com The use of a solid-state electrolyte is particularly advantageous as it can mitigate safety issues associated with flammable liquid electrolytes and prevent electrolyte degradation. newindianexpress.comscispace.com A capacity of approximately 58 mAhg⁻¹ has been achieved after photo-charging a solid-state cell. scispace.com

This research opens up possibilities for developing commercially viable solar batteries that combine energy harvesting and storage in a single device. newindianexpress.com

Catalytic Activity and Electrocatalysis

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Mechanisms on TiS₂ Monolayers

Two-dimensional (2D) titanium disulfide (TiS₂) monolayers have emerged as a promising noble-metal-free catalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are fundamental processes in water splitting for hydrogen production.

Theoretical investigations using density functional theory (DFT) have been conducted to understand the catalytic mechanisms on both the 1T and 2H phases of TiS₂ monolayers. researchgate.netnih.gov The catalytic activity is evaluated based on the calculated adsorption free energies of reaction intermediates (H, O, OH, and OOH). researchgate.netnih.gov

Hydrogen Evolution Reaction (HER):

The HER mechanism on transition metal dichalcogenides (TMDs) generally follows the Volmer-Heyrovsky or Volmer-Tafel pathway. mdpi.com The efficiency of the catalyst is often determined by the Gibbs free energy of hydrogen adsorption (ΔG_H); an ideal catalyst should have a ΔG_H value close to zero.

For pristine TiS₂ monolayers, the catalytic activity for HER can be influenced by several factors:

Phase: The 1T phase of TiS₂ is generally considered more stable and catalytically active than the 2H phase. rsc.org

Defects: The presence of vacancy defects in the TiS₂ monolayer can create more active sites and enhance HER activity. researchgate.netresearchgate.net

Doping/Functionalization: Introducing dopant atoms can significantly tune the electronic structure and catalytic properties. For example, doping with phosphorus (P), carbon (C), or nitrogen (N) at the sulfur site can alter the free-energy diagram for HER. researchgate.net

Oxygen Evolution Reaction (OER):

The OER is a more complex four-electron transfer process involving the formation of O, OH, and OOH* intermediates. The overpotential required for OER is a key metric for catalyst performance.

Similar to HER, the OER activity of TiS₂ monolayers can be tailored:

Defects and Functionalization: The introduction of defects and functionalization with other elements can significantly impact the adsorption energies of OER intermediates, thereby influencing the overpotential. researchgate.netnih.gov

Doping: Doping with transition metals like nickel (Ni) or cobalt (Co) has been shown to activate 1T-TiS₂ and 2H-TiS₂ as feasible OER electrocatalysts, with overpotentials comparable to some state-of-the-art catalysts. rsc.org The d-band center of the dopant atom plays a crucial role in determining the adsorption free energies of the oxygen intermediates. rsc.org

Electrocatalytic Reductive Amination of Biomass-Derived Compounds

Titanium disulfide nanosheets have demonstrated significant potential as an efficient and selective electrocatalyst for the reductive amination of biomass-derived compounds, a green and sustainable route for producing valuable organonitrogen chemicals (ONCs). rsc.org

ONCs are important platform chemicals used in the manufacturing of pharmaceuticals, dyes, surfactants, and agrochemicals. cardiff.ac.uk Electrocatalytic reductive amination (ERA) offers a promising alternative to traditional thermocatalytic methods, which often require harsh conditions and expensive noble-metal catalysts.

Mechanism and Performance:

In a notable study, TiS₂ nanosheets with a well-defined 1T phase structure were synthesized and applied to the ERA of furanic aldehydes derived from biomass, such as furfural (B47365) (FF), 5-methylfurfural (B50972) (MF), and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgcardiff.ac.uk

The proposed reaction pathway involves:

The biomass-derived aldehyde undergoes a C-N coupling condensation reaction with an amine source, such as ethanolamine. researchgate.net

This is followed by an electrocatalytic hydrogenation step on the surface of the TiS₂ catalyst to form the final organonitrogen product. researchgate.net

The TiS₂ nanosheet catalyst exhibited superior performance:

High Conversion: Over 95% conversion of the furanic aldehydes was achieved. rsc.orgcardiff.ac.uk

Excellent Selectivity: Nearly perfect selectivity towards the desired ONCs was observed. rsc.orgcardiff.ac.uk

Enhanced Activity: The TiS₂ nanosheets showed a marked twofold increase in conversion compared to a monometallic titanium electrode. rsc.orgcardiff.ac.uk

Durability: The catalyst maintained high durability over extended periods of operation. rsc.org

The excellent catalytic activity is attributed to several factors:

1T Phase Structure: The metallic 1T phase of TiS₂ is beneficial for electron transport. cardiff.ac.uk

Nanosheet Morphology: The nanosheet structure provides a large surface area and allows for ready diffusion of the reactant molecules. cardiff.ac.uk

Surface Defects: The presence of sulfur vacancies creates more exposed active centers, enhancing the catalytic performance. cardiff.ac.uk

This research highlights a promising and sustainable route for upgrading biomass-derived platform molecules into high-value chemicals using an earth-abundant and efficient electrocatalyst. rsc.org

Principles of Photocatalytic Enhancement

The photocatalytic activity of titanium disulfide is centered on its capacity to absorb light and generate electron-hole pairs. acs.org When TiS₂ is exposed to light with energy exceeding its bandgap, electrons in the valence band are excited to the conduction band, leaving behind holes. acs.org A critical factor for efficient photocatalysis is the effective separation of these photogenerated electron-hole pairs to minimize their recombination. acs.org

In composite systems, such as TiS₂ combined with N,S-doped carbon, this separation is enhanced. acs.org Photoexcited electrons can transfer to the carbon material, which has a lower energy state and high conductivity, while the holes remain in the TiS₂. acs.org This charge separation makes more charge carriers available to participate in redox reactions on the photocatalyst's surface. acs.org

The separated electrons and holes can react with adsorbed molecules like oxygen and water to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻), hydroperoxyl radicals (•HO₂), and hydroxyl radicals (OH•). acs.org These highly reactive species, along with the photogenerated holes themselves, are responsible for the degradation of pollutants or the destruction of microbes. acs.org The mechanism involves the reduction of molecular oxygen by electrons and the oxidation of water or hydroxide (B78521) ions by holes. acs.org The efficiency of this process is heavily dependent on minimizing charge-carrier recombination and facilitating charge transport, which can be achieved through strategies like creating heterostructures. acs.org

Electronic and Optoelectronic Devices

Titanium disulfide's unique electronic properties make it a material of interest for various electronic and optoelectronic components. samaterials.comontosight.ai Its layered structure, high electrical conductivity, and stability are advantageous for applications in sensors and advanced optical devices. samaterials.comresearchgate.net

Titanium disulfide has emerged as a promising material for chemiresistive gas sensors, which operate based on a change in electrical resistance upon exposure to a target gas. acs.orgmdpi.com The high surface-to-volume ratio of 2D TiS₂ nanosheets or nanodiscs is particularly advantageous for sensing applications. acs.orgnih.gov The primary sensing mechanism involves the adsorption of gas molecules onto the TiS₂ surface, leading to charge transfer between the analyte and the material, which in turn modulates the sensor's resistance. acs.orgmdpi.comacs.org

Research has demonstrated the effectiveness of TiS₂-based sensors for detecting various gases at room temperature. For instance, sensors have shown ultrahigh sensitivity to hydrogen sulfide (B99878) (H₂S) and oxygen (O₂). acs.orgresearchgate.net The interaction is often based on physisorption, a weak van der Waals interaction, which allows for the fast and reversible operation of the sensor without requiring external energy for recovery. acs.orgacs.org This is a distinct advantage over sensors that rely on stronger chemisorption. researchgate.net

Studies on TiS₂ nanodisc-based sensors for carbon dioxide (CO₂) detection also highlight a physisorption-mediated charge transfer mechanism. acs.orgscispace.com These sensors exhibit high sensitivity, rapid response times, and a low detection limit at room temperature, along with excellent selectivity over other interfering gases. acs.orgnih.gov The ability to operate effectively at room temperature reduces power consumption and simplifies device design. acs.org

Table 1: Performance of TiS₂-Based Gas Sensors

Target Gas Sensor Type Concentration Response (%) Response Time Detection Limit Reference(s)
Hydrogen Sulfide (H₂S) 1T-TiS₂ Nanosheet 4 ppm 395% 19.7 s 300 ppb acs.orgresearchgate.net
Oxygen (O₂) 1T-TiS₂ Nanosheet 100% 234% - 1% acs.org

Titanium disulfide is utilized as a saturable absorber (SA) for generating ultrashort pulses in fiber lasers. mdpi.comopticsjournal.netnih.gov A saturable absorber is a material whose absorption of light decreases as the light intensity increases. This nonlinear optical property allows it to selectively absorb low-intensity light while transmitting high-intensity light, enabling the generation of mode-locked or Q-switched laser pulses. researchgate.net

TiS₂-based SAs, typically fabricated by depositing TiS₂ nanosheets onto a microfiber or into a polymer film like polyvinyl alcohol (PVA), exhibit strong nonlinear saturable absorption properties. mdpi.comopticsjournal.net When integrated into an erbium-doped fiber laser (EDFL) cavity, these SAs can initiate and sustain stable, ultrashort pulse generation. opticsjournal.netnih.gov

Research has successfully demonstrated both passively mode-locked and Q-switched fiber lasers using TiS₂ SAs. mdpi.com In mode-locking operations, stable pulses with durations in the picosecond (ps) range have been achieved. mdpi.comnih.gov For Q-switching operations, the lasers have produced pulses with high energy and pulse durations in the microsecond (µs) range, with repetition rates that can be tuned by adjusting the pump power. mdpi.comnih.gov These findings underscore the potential of TiS₂ as an effective and robust optical modulator for ultrafast photonic devices. nih.govoptica.org

Table 2: Performance of TiS₂-Based Saturable Absorbers in Fiber Lasers

Laser Operation Wavelength Pulse Width/Duration Repetition Rate Max. Pulse Energy Modulation Depth Reference(s)
Mode-locked 1531.69 nm 2.36 ps - - 13.19% mdpi.comnih.gov
Mode-locked 1560 nm - - - 8.3% opticsjournal.net
Q-switched 1531.69 nm 2.34 µs 13.17 - 48.45 kHz 67.2 nJ - mdpi.comnih.gov

Titanium disulfide is being investigated for its potential in the emerging fields of spintronics and valleytronics, which aim to utilize the spin and valley degrees of freedom of electrons, respectively, for information processing. mdpi.comarxiv.org Theoretical studies suggest that the electronic and magnetic properties of TiS₂ can be manipulated, for instance through doping or by creating heterostructures, to induce phenomena relevant to these fields. mdpi.comaip.org

The creation of heterostructures by combining different transition metal dichalcogenides, such as TiSe₂/TiS₂, can induce effects like Rashba spin splitting due to orbital hybridization between the layers. aip.orgresearchgate.net This effect, which is a momentum-dependent splitting of spin bands, is a key ingredient for spintronic devices. aip.org Furthermore, studies have shown that the coexistence of this in-plane spin splitting with out-of-plane spin splitting at the K and K' valleys of the Brillouin zone is possible in such heterostructures. aip.org This combination of properties is valuable for both spintronics and valleytronics research. aip.orgresearchgate.net

The presence of intrinsic point defects within the TiS₂ lattice can also significantly influence its electronic properties, potentially inducing transitions from semiconducting to metallic behavior. mdpi.com Understanding and controlling these defects could provide a pathway to engineering the material's properties for specific spintronic or valleytronic applications. mdpi.com These findings position TiS₂-based systems as promising candidates for developing novel devices like spin-valley Hall effect devices. researchgate.net

Thermoelectric Materials Research Utilizing TiS₂

Titanium disulfide is a promising candidate for thermoelectric (TE) applications, which involve the direct conversion of waste heat into useful electrical energy. yavuzlab.comscispace.com The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. scispace.com TiS₂ exhibits a large power factor (S²σ), which is comparable to established thermoelectric materials like Bi₂Te₃. scispace.com However, its relatively high thermal conductivity has historically limited its ZT value. scispace.com

Current research focuses on enhancing the ZT of TiS₂ by simultaneously optimizing its power factor and reducing its thermal conductivity. researchgate.net One effective strategy is the creation of superlattice structures, where inorganic layers (like SnS, PbS) or organic molecules are inserted between the TiS₂ layers. scispace.com This approach is designed to create a "phonon-blocking, electron-transmitting" structure. scispace.com The inserted layers disrupt the periodicity and introduce disorder, which effectively scatters phonons and reduces lattice thermal conductivity without significantly degrading the electron transport within the TiS₂ layers. scispace.com

Another key strategy is doping or alloying. Introducing elements like tin (Sn), cobalt (Co), copper (Cu), or gadolinium (Gd) can modify the carrier concentration and introduce point defects. researchgate.netrsc.org For example, adding Sn to TiS₂ has been shown to decrease thermal conductivity and lead to a significant enhancement in the ZT value. researchgate.net Similarly, substituting titanium with cobalt and copper in misfit-layered (SnS)₁.₂(TiS₂)₂ reduces the electron carrier concentration, thereby increasing the Seebeck coefficient and reducing phononic thermal conductivity, resulting in a higher ZT. rsc.org Recent work has also demonstrated surprisingly high thermoelectric power generation in TiS₂ compacts at temperatures below room temperature. acs.org

Table 3: Thermoelectric Properties of TiS₂ and its Composites

Material System Temperature (K) Power Factor (µW/mK²) Thermal Conductivity (W/mK) ZT Value Reference(s)
Pristine TiS₂ (compact) 298 - 3.92 0.041 acs.org
Pristine TiS₂ 623 - - 0.08 researchgate.net
TiS₂:Sn₀.₀₅ 373 1710 - - researchgate.net
TiS₂:Sn₀.₀₅ 623 - - 0.46 researchgate.net
Wet Ball-Milled TiS₂ 373 ~300 ~0.1 0.35 yavuzlab.com
TiS₂(HA)₀.₀₈(H₂O)₀.₂₂(DMSO)₀.₀₃ Superlattice 373 - - 0.28 scispace.com

Fundamental Aspects of TiS₂ as a Solid Lubricant

Titanium disulfide is recognized as an effective solid lubricant, a property that stems directly from its unique crystal structure. samaterials.comnanotrun.com It is a layered transition metal dichalcogenide, composed of planes of titanium atoms sandwiched between two planes of sulfur atoms. ontosight.ai Within these S-Ti-S layers, the atoms are held together by strong covalent bonds. nanotrun.com

However, the forces between adjacent layers are weak van der Waals forces. arxiv.orgnanotrun.com This structural anisotropy allows the layers to slide past one another with relative ease, which is the fundamental mechanism behind its low friction coefficient. samaterials.comnanotrun.com When used as a lubricant in mechanical systems, this easy shearing between layers reduces friction and wear between contacting surfaces. samaterials.com This property makes TiS₂ suitable for applications in high-temperature environments or in spacecraft mechanisms where conventional liquid lubricants like oils and greases cannot be used due to volatility or extreme temperature variations. nanotrun.comillinois.edu

Conclusion and Future Research Directions

Synthesis of Key Academic Insights and Advancements in TiS₂ Science

Research into titanium disulfide has yielded a wealth of knowledge, leading to significant advancements in its synthesis and application. As the lightest of the Group IV transition metal disulfides, its large specific surface area, tunable band gap, and good charge transport properties have made it a focal point of materials science. polyu.edu.hkpolyu.edu.hk

Advancements in synthesis methodologies have been pivotal. Researchers have refined various techniques, broadly categorized as solid-phase, liquid-phase, and gas-phase synthesis, to produce TiS₂ with controlled morphologies and properties. polyu.edu.hkpolyu.edu.hk These methods include direct reaction of the elements at high temperatures, chemical vapor deposition (CVD) for thin-film fabrication, and molten salt synthesis for producing large, thin sheets of highly crystalline TiS₂. researchgate.netwikipedia.org The ability to create diverse nanostructures, such as nanotubes and fullerene-like nanoparticles, has further expanded its potential applications. wikipedia.org

In the realm of applications, TiS₂ has demonstrated considerable promise in several key areas:

Energy Storage: Historically, TiS₂ was a pioneering cathode material in the development of rechargeable lithium batteries due to its layered structure that allows for the intercalation of lithium ions. wikipedia.org While it has been largely superseded by other materials in commercial lithium-ion batteries, research continues into its use in other battery systems, including sodium-ion, potassium-ion, magnesium-ion, and aqueous calcium-ion batteries. polyu.edu.hkmdpi.com It is also being explored as a component in lithium-sulfur batteries to mitigate the shuttle effect. researchgate.net

Electronics and Optoelectronics: The electronic properties of TiS₂ make it a candidate for various electronic and optoelectronic devices. Its potential applications include thermoelectrics, high-power lasers, and flexible devices. polyu.edu.hkpolyu.edu.hk The development of TiS₂-based heterostructures opens up possibilities for novel electronic and optoelectronic functionalities.

Catalysis: The catalytic activity of titanium disulfide is another burgeoning area of research. It has shown potential in both energy-related catalysis and environmental catalysis. polyu.edu.hkpolyu.edu.hk A notable application is in the electrocatalytic conversion of carbon dioxide (CO₂) to carbon monoxide (CO), offering a pathway to convert a greenhouse gas into a valuable chemical feedstock. acs.org

Recent Advancements in Titanium Disulfide Research
Area of AdvancementKey Findings and DevelopmentsPotential Impact
Synthesis TechniquesRefinement of solid-phase, liquid-phase, and gas-phase methods; development of molten salt synthesis for large, crystalline sheets.Greater control over material properties and morphology, enabling tailored applications.
Energy StorageExploration in Na-ion, K-ion, Mg-ion, and aqueous Ca-ion batteries; use in Li-S batteries to suppress the shuttle effect.Development of next-generation energy storage solutions beyond lithium-ion technology.
ElectronicsApplications in thermoelectrics, high-power lasers, and flexible electronic devices.Creation of novel electronic components with enhanced performance and form factors.
CatalysisDemonstrated activity in energy and environmental catalysis, including CO₂ reduction.Sustainable chemical synthesis and environmental remediation.

Remaining Challenges and Open Questions in Fundamental Understanding

Despite the progress, several fundamental questions and challenges concerning titanium disulfide remain unresolved. A central and long-standing debate revolves around the intrinsic electronic nature of stoichiometric TiS₂. For decades, the scientific community has been divided on whether it is a semimetal with overlapping valence and conduction bands or a semiconductor with a small band gap. acs.orgresearchgate.net Recent studies combining theoretical calculations and experimental measurements suggest that pristine TiS₂ is a semiconductor, and its observed high conductivity is a result of self-doping by titanium interstitial defects. acs.org However, this remains an active area of investigation.

Another significant challenge lies in the practical application of TiS₂ in energy storage. When used as a cathode in rechargeable batteries, TiS₂ can suffer from degradation after multiple charge-discharge cycles, impacting the long-term stability and performance of the battery. wikipedia.org Furthermore, when employed to trap polysulfides in lithium-sulfur batteries, the fundamental interactions and the long-term efficacy of TiS₂ in preventing the shuttle effect require deeper understanding. researchgate.net The synthesis of TiS₂ with high purity and controlled stoichiometry also presents an ongoing challenge, as impurities and defects can significantly influence its electronic and electrochemical properties. wikipedia.org

Prospective Avenues for Future Theoretical and Experimental Research on Titanium Disulfide

The future of titanium disulfide research is rich with possibilities, spanning both theoretical and experimental domains. A key direction is the continued exploration of nanostructuring to enhance its properties and unlock new functionalities. This includes the synthesis and characterization of nanotubes, nanowires, and quantum dots, which are expected to exhibit unique electronic and catalytic properties compared to their bulk counterparts. wikipedia.org

The creation of van der Waals heterostructures, where single or few-layer TiS₂ is combined with other two-dimensional materials like graphene or other transition metal dichalcogenides, is a promising avenue for designing novel electronic and optoelectronic devices with tailored properties. exeter.ac.ukmdpi.com Theoretical modeling will play a crucial role in predicting the properties of these heterostructures and guiding experimental efforts.

Further research into the catalytic applications of TiS₂ is warranted, particularly in the context of renewable energy and environmental remediation. Its potential for CO₂ capture and conversion, as demonstrated in recent studies, suggests that TiS₂ could play a role in developing sustainable technologies. clausiuspress.com Investigating the effects of doping and defect engineering on its catalytic activity could lead to the development of highly efficient and selective catalysts.

In the realm of energy storage, future research will likely focus on overcoming the stability issues of TiS₂ cathodes and further exploring their potential in beyond-lithium-ion battery technologies. polyu.edu.hkmdpi.com In-situ characterization techniques will be invaluable for understanding the structural and chemical changes that occur during battery operation, providing insights for designing more robust electrode materials.

Future Research Directions for Titanium Disulfide
Research AvenueFocus AreaPotential Outcomes
NanostructuringSynthesis of nanotubes, nanowires, and quantum dots.Enhanced electronic, optical, and catalytic properties.
HeterostructuresCombining TiS₂ with other 2D materials.Novel electronic and optoelectronic devices with tailored functionalities.
CatalysisCO₂ capture and conversion, and other catalytic applications.Development of sustainable energy and environmental technologies.
Energy StorageImproving cathode stability and exploring use in next-generation batteries.Advanced energy storage systems with improved performance and longevity.

Emerging Interdisciplinary Collaborations and Novel Research Paradigms

The complexity and multifaceted nature of titanium disulfide research are increasingly fostering interdisciplinary collaborations. A prominent example is the synergy between experimental materials scientists and computational physicists and chemists. Theoretical calculations, such as density functional theory (DFT), are being used to predict the electronic and structural properties of TiS₂, which can then be experimentally verified. acs.org This collaborative approach is crucial for unraveling the fundamental properties of the material and guiding the design of new experiments.

Furthermore, the exploration of TiS₂ in new application domains is driving collaborations with other fields. For example, its potential use in environmental applications, such as CO₂ capture, necessitates collaboration with environmental scientists and chemical engineers. clausiuspress.com While the biomedical applications of titanium have primarily focused on titanium dioxide and titanium alloys, the unique properties of TiS₂ nanostructures could open up future interdisciplinary research with biologists and medical researchers, for instance, in the development of novel biosensors or drug delivery systems. nih.gov The expansion of TiS₂ research into these new territories will undoubtedly lead to novel research paradigms and a deeper, more holistic understanding of this remarkable material.

Q & A

Q. What methodologies enable the integration of this compound into hybrid materials for energy storage applications?

  • Methodological Answer: Optimize composite synthesis via sol-gel or hydrothermal methods, incorporating conductive matrices (e.g., graphene oxide). Characterize charge-discharge cycles using galvanostatic testing and electrochemical impedance spectroscopy (EIS). Cross-validate with in situ Raman to track sulfate stability during cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.